molecular formula C39H33N3O6 B14049533 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Cat. No.: B14049533
M. Wt: 639.7 g/mol
InChI Key: VZXZBXBOHDHNBA-UHFFFAOYSA-N
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Description

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a useful research compound. Its molecular formula is C39H33N3O6 and its molecular weight is 639.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C39H33N3O6

Molecular Weight

639.7 g/mol

IUPAC Name

2-[[3,5-bis[(1,3-dioxoisoindol-2-yl)methyl]-2,4,6-triethylphenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C39H33N3O6/c1-4-22-31(19-40-34(43)25-13-7-8-14-26(25)35(40)44)23(5-2)33(21-42-38(47)29-17-11-12-18-30(29)39(42)48)24(6-3)32(22)20-41-36(45)27-15-9-10-16-28(27)37(41)46/h7-18H,4-6,19-21H2,1-3H3

InChI Key

VZXZBXBOHDHNBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=C1CN2C(=O)C3=CC=CC=C3C2=O)CC)CN4C(=O)C5=CC=CC=C5C4=O)CC)CN6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States
Foundational & Exploratory

structural properties and stability of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties and Stability of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene

Introduction

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a complex aromatic compound with a unique and sterically crowded molecular architecture. Its structure is characterized by a central 1,3,5-trisubstituted 2,4,6-triethylbenzene core, which serves as a rigid scaffold for three phthalimidomethyl groups. This arrangement imparts significant chemical stability and pre-organizes the functional groups in a specific spatial orientation, making it a molecule of interest in the fields of supramolecular chemistry, materials science, and drug development. The phthalimide moieties offer potential for further chemical transformations, such as conversion to primary amines, which opens avenues for the synthesis of more complex derivatives. This guide provides a comprehensive overview of the structural properties, stability, and synthesis of this compound, intended for researchers and professionals in the chemical sciences.

Molecular and Structural Properties

The structural characteristics of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene are fundamental to its properties and potential applications. The molecule's rigidity and defined three-dimensional shape are a direct consequence of its C3-symmetric substitution pattern on the central benzene ring.

Chemical Identity
PropertyValue
Molecular Formula C39H33N3O6
Molecular Weight 639.70 g/mol [1]
IUPAC Name 2,2',2''-((2,4,6-triethylbenzene-1,3,5-triyl)tris(methylene))triisoindoline-1,3-dione
CAS Number 828931-45-9[2]
Core Architecture and Conformational Analysis

The core of the molecule is a hexasubstituted benzene ring, with alternating ethyl and phthalimidomethyl groups. This substitution pattern leads to significant steric hindrance, which dictates the conformation of the molecule. The ethyl groups and the phthalimidomethyl groups are forced to orient themselves on opposite faces of the benzene ring in an alternating up-down arrangement to minimize steric strain. This pre-organized conformation is a key feature of the 1,3,5-trisubstituted 2,4,6-triethylbenzene scaffold.[3][4]

Computational studies using Density Functional Theory (DFT) on analogous structures predict that the most stable conformation is indeed the one where the phthalimidomethyl groups are oriented alternately relative to the plane of the benzene ring.[5] This creates a tripodal structure with the three phthalimide groups pointing to one side. This defined geometry is crucial for applications in molecular recognition and self-assembly.

Caption: 2D representation of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

Spectroscopic Characterization

The structure of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene can be unequivocally confirmed through a combination of spectroscopic techniques.

Technique Observed Data
¹H NMR (500 MHz, DMSO-d₆) δ 7.65–7.78 (m, 12H, phthalimide aromatics), 4.77 (s, 6H, CH₂), 1.2–1.5 (t, 9H, CH₂CH₃)[5]
¹³C NMR (125 MHz, DMSO-d₆) δ 167.2 (C=O), 134.5 (aromatic C-H of phthalimide), 131.5 (quaternary aromatic C of phthalimide), 123.2 (aromatic C-H of phthalimide), 143.5 (C-CH2), 138.0 (C-Et), 30.0 (CH₂), 15.5 (CH₃) (Predicted values)
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺: 640.2442 (Calculated for C₃₉H₃₄N₃O₆⁺: 640.2442)[5]

Stability Profile

Thermal Stability

While specific thermal analysis data such as TGA or DSC for 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene is not detailed in the provided search results, the inherent stability of its constituent parts suggests a high thermal stability. The aromatic benzene core and the phthalimide groups are thermally robust. Decomposition would likely initiate at the benzylic C-N bonds or the ethyl groups at elevated temperatures. For comparison, related aromatic triazine compounds are known to undergo thermal decomposition, but often at temperatures well above 200°C.[9]

Chemical Stability

The molecule possesses good chemical stability under neutral conditions.[1] The phthalimide groups are stable to many reagents but can be cleaved under specific conditions to liberate the corresponding primary amines. This reaction, often achieved through hydrazinolysis (the Ing-Manske procedure) or treatment with strong base followed by acid, is a cornerstone of the Gabriel synthesis and highlights a key reactivity of the molecule for further functionalization.

The benzylic positions, while stabilized by the aromatic ring, could be susceptible to oxidation under harsh conditions. The benzene ring itself is resistant to oxidation due to its aromaticity. The compound is expected to be stable in the presence of mild acids and bases at room temperature.

Experimental Protocols

Synthesis of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene and potassium phthalimide.[1]

Step 1: Synthesis of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (Precursor)

The precursor is synthesized from 1,3,5-triethylbenzene. A common method is electrophilic bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid.[3]

Step 2: Synthesis of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene

  • Reagents and Equipment:

    • 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene

    • Potassium phthalimide (3.3 equivalents)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle

    • Filtration apparatus

    • Recrystallization solvents (e.g., ethanol/chloroform mixture)

  • Procedure:

    • To a solution of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in anhydrous DMF, add potassium phthalimide (3.3 equivalents).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene as a white solid.

G cluster_0 Synthesis Workflow A 1. Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in DMF B 2. Add Potassium Phthalimide (3.3 eq.) A->B C 3. Heat at 80-100 °C for 12-24h B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Cold Water D->E F 6. Filter and Wash the Solid E->F G 7. Purify by Recrystallization F->G H Characterize (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

Potential Applications

The unique structure of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene makes it a versatile building block with potential applications in several areas:

  • Pharmaceuticals: The phthalimide group is a known pharmacophore found in various bioactive molecules. While the biological activity of this specific compound is not extensively studied, it could serve as a scaffold for developing new therapeutic agents.[1] The phthalimide groups can be converted to primary amines, allowing for the attachment of various pharmacologically active moieties.

  • Materials Science: The rigid, C3-symmetric structure makes it an excellent candidate for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) after conversion of the phthalimides to suitable coordinating groups.[1] These materials have applications in gas storage, separation, and catalysis.

  • Supramolecular Chemistry: The tripodal arrangement of the functional groups makes it an ideal platform for designing host molecules for molecular recognition. The pre-organized structure can lead to high binding affinities and selectivities for specific guest molecules.[10][11]

References

  • Smolecule. (2024, August 10). 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
  • ResearchGate. Structures of the new 1,3,5‐substituted 2,4,6‐triethylbenzene....
  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New C
  • Benchchem. 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
  • Pittelkow, M. (2013, July 23). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes.
  • ResearchGate. Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted)
  • CrystEngComm (RSC Publishing). Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups.
  • PMC. Crystal structure of the complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH4PF6.
  • Chemsrc. (2025, August 25). CAS#:828931-45-9 | 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.
  • Benchchem. Application Notes and Protocols for Reactions Involving 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene.
  • ResearchGate. (2026, January 3). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets.
  • ResearchGate.
  • Wikipedia. 1,3,5-Triethylbenzene.
  • Tokyo Chemical Industry. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 21988-87-4.
  • PubChem. (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | C15H27N3 | CID 1512484.
  • NIST WebBook. Benzene, 1,3,5-trichloro-2,4,6-trimethyl-.
  • Co‐Crystal Formation of Partially Fluorin
  • Sigma-Aldrich. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Sigma-Aldrich. 1,3,5-TRIS-CHLOROMETHYL-2,4,6-TRIMETHYL-BENZENE AldrichCPR.
  • Sigma-Aldrich. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene 98%.
  • FUJIFILM Wako Chemicals. t-ブチル-4'-ヒドロキシベンジル)ベンゼン標準品 1,3,5-Trimethyl-2,4,6-tris(3',5'-di-t-butyl-4'-hydroxybenzyl)benzene Standard.
  • ResearchGate. Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine.
  • Tokyo Chemical Industry. 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | 21988-87-4.

Sources

The Architectural Mechanics of Rigidity: The Role of Phthalimido Substituents in 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of supramolecular chemistry and advanced materials science, the design of preorganized, rigid scaffolds is paramount for developing highly selective host-guest complexes and multidentate ligands. 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene stands out as a premier architectural model for such applications. This symmetrical aromatic compound features a central benzene ring substituted with three ethyl groups at the 2, 4, and 6 positions, and three bulky phthalimidomethyl groups at the 1, 3, and 5 positions 1.

This technical guide dissects the dual mechanisms—steric gearing and bulky substituent locking—that synergize to impart exceptional rigidity to this molecule, rendering it a highly valuable intermediate in pharmaceutical drug development and coordination chemistry 2.

The Foundation of Preorganization: Steric Gearing

To understand the rigidity of the final molecule, one must first examine its core: 1,3,5-triethylbenzene. Unlike unsubstituted or simple trimethylbenzene scaffolds, the triethylbenzene core possesses a unique conformational property known as steric gearing 3.

Because the ethyl groups are significantly bulkier than methyl groups, they cannot freely rotate without clashing into neighboring substituents. To minimize this steric strain, the ethyl groups adopt an alternating up-down-up-down-up-down arrangement around the benzene ring. This gearing effect acts as a structural funnel, forcing the substituents at the 1, 3, and 5 positions to be directed toward the same face of the central ring, heavily favoring a facial uuu (up-up-up) or uud (up-up-down) conformation 3. This pre-disposition to a facial coordination geometry is the baseline requirement for synthesizing effective tripodal ligands 4.

Phthalimido Amplification: Locking the Conformation

While the triethylbenzene core provides preorganization, the phthalimido substituents provide the actual rigidity.

The phthalimide moiety is a bulky, planar, bicyclic system. When attached to the core via a methylene linker (-CH₂-), the rotation around the Ar-CH₂ and CH₂-N bonds becomes highly restricted. The steric clash between the massive planar surface of the phthalimide rings and the adjacent, geared ethyl groups creates a massive rotational energy barrier 1.

Consequently, the molecule is locked into its preorganized state. The phthalimido groups act as conformational anchors, preventing the tripodal arms from splaying outward or flipping to the opposite face of the benzene ring. This structural locking mechanism is what makes 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene an exceptionally stable and rigid scaffold for downstream chemical synthesis.

RigidityMechanisms Core 2,4,6-Triethylbenzene Gearing Steric Gearing Effect (Alternating Ethyls) Core->Gearing Facial Facial Preorganization (uuu Conformation) Gearing->Facial Forces directionality Phthalimide Phthalimido Groups Bulk Bulky Planar Bicycles Phthalimide->Bulk Rotation Restricted Bond Rotation (Ar-CH2 & CH2-N) Bulk->Rotation Steric clash Rigid Highly Rigid Tripodal Scaffold Rotation->Rigid Facial->Rigid

Fig 1. Logical pathway of structural mechanisms conferring rigidity to the tripodal scaffold.

Quantitative Conformational Analysis

To illustrate the profound impact of these structural choices, the following table summarizes the thermodynamic advantages of utilizing a sterically geared core versus more flexible alternatives 3, 4.

Scaffold Core TypeSubstituent at 2,4,6Steric Gearing EffectPreferred ConformationRelative Preorganization Energy Advantage
Unsubstituted HydrogenNone (Highly Flexible)Random / UnstructuredBaseline (0.0 kcal/mol)
Trimethylbenzene MethylMinimaluud (Often due to repulsion)Low (< 1.0 kcal/mol)
Triethylbenzene EthylStrong (Alternating up/down)uuu (Facial coordination)High (up to ~4.3 kcal/mol stabilization)

Experimental Workflows & Self-Validating Protocols

As researchers, ensuring the reproducibility and structural integrity of our synthesized scaffolds is critical. Below are the field-proven methodologies for synthesizing and validating the rigidity of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

Protocol 1: Synthesis of the Rigid Scaffold

This synthesis relies on a two-step process, moving from the base aromatic ring to a reactive intermediate, and finally to the sterically locked product.

Step 1: Electrophilic Bromomethylation

  • Procedure: In a sealed reaction vessel, treat 1,3,5-triethylbenzene with paraformaldehyde and 33% hydrobromic acid (HBr) in acetic acid. Heat the mixture at 85°C for 3 hours 1.

  • Causality & Expert Insight: Acetic acid acts as both a solvent and a catalyst for the electrophilic aromatic substitution. Maintaining the temperature strictly at 85°C ensures complete tris-substitution at the 2,4,6-positions while preventing undesired over-polymerization of the highly reactive benzylic bromides. The product is 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.

Step 2: Nucleophilic Substitution with Potassium Phthalimide

  • Procedure: React the 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide in dimethyl sulfoxide (DMSO) containing a strictly controlled water content of 7–10% 1.

  • Causality & Expert Insight: Why the precise 7-10% water window? Pure, anhydrous DMSO results in poor solubility of the bulky potassium phthalimide salt, leading to sluggish reaction kinetics. Conversely, excess water will act as a competing nucleophile, hydrolyzing the delicate bromomethyl groups into useless benzylic alcohols. The 7-10% water content perfectly balances nucleophile solubilization and electrophile preservation, achieving optimal yields (~43%) under these sterically hindered conditions 1.

SynthesisWorkflow Step1 1,3,5-Triethylbenzene (Starting Material) Step2 Electrophilic Bromomethylation Reagents: HBr, Paraformaldehyde, AcOH Conditions: 85°C, 3 hours Step1->Step2 Step3 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (Reactive Intermediate) Step2->Step3 Installs benzylic bromides Step4 Nucleophilic Substitution Reagents: Potassium Phthalimide Solvent: DMSO (7-10% H2O) Step3->Step4 Step5 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (Rigid Tripodal Scaffold) Step4->Step5 Imparts steric bulk

Fig 2. Synthetic workflow for 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

Protocol 2: Self-Validating Rigidity via Variable-Temperature NMR (VT-NMR)

To empirically prove the rigidity of the synthesized molecule, researchers must utilize VT-NMR.

  • Procedure: Dissolve the purified compound in DMSO-d6 and acquire ¹H NMR spectra at incremental temperatures from 25°C up to 120°C.

  • Causality & Expert Insight: If the phthalimido groups were capable of free rotation, the methylene (-CH₂-) protons would appear as a simple, time-averaged singlet at room temperature. However, due to the extreme steric locking, the rotation is restricted on the NMR timescale. By heating the sample, you provide the thermal energy required to overcome this rotational barrier. Observing the temperature at which the complex multiplets broaden and coalesce into a singlet (the coalescence temperature, Tc​ ) allows you to mathematically calculate the exact rotational energy barrier ( ΔG‡ ), definitively validating the structural rigidity of your batch.

Strategic Applications in Drug Development and Materials Science

The deliberate engineering of rigidity in 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene is not merely an academic exercise; it has profound practical applications:

  • Supramolecular Chemistry: The locked uuu conformation creates a highly organized "pocket" or cavity. This preorganization drastically reduces the entropic cost of binding, leading to host molecules with vastly superior binding affinities for targeted guest molecules or metal ions 3.

  • Pharmaceutical Intermediates: Phthalimide groups are well-known for their ability to interact with biological systems, presenting antimicrobial and anticancer properties 2. Furthermore, the phthalimide moiety acts as a robust protecting group. It can be selectively cleaved (e.g., via Gabriel synthesis using hydrazine) to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, providing three primary amines perfectly pre-oriented for subsequent drug conjugation or metal chelation.

References

  • Benchchem. 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
  • National Center for Biotechnology Information (PMC). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein J. Org. Chem. 2012.
  • Smolecule. Buy 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene.
  • Benchchem. A Comparative Guide to Ligand Synthesis: 2,4-Bis(bromomethyl). Benchchem Technical Guides.

Sources

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene: A Foundational Precursor for Pre-Organized Supramolecular Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Necessity of Steric Gearing

In supramolecular chemistry and drug development, the spatial pre-organization of a host molecule directly dictates its binding affinity and selectivity. While flexible aliphatic chains or unsubstituted aromatic rings often suffer from high entropic penalties upon guest binding, highly substituted benzene rings offer a rigid, predictable geometry.

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene serves as a master precursor in this domain. Its design relies on a phenomenon known as steric gearing . When a benzene ring is fully substituted with alternating ethyl and methyl-derived groups (in this case, bulky phthalimidomethyl groups), the substituents cannot physically occupy the same face of the aromatic plane due to severe van der Waals clashes. To minimize steric repulsion, the molecule is thermodynamically forced into a strict ababab (alternating up-down) conformation[1].

This alternating geometry ensures that the three functional arms (the phthalimidomethyl groups) are perfectly aligned on one face of the benzene ring, creating a pre-organized, C3​ -symmetric tripodal cleft. The phthalimido groups act as robust protecting groups for primary amines, preventing unwanted over-alkylation during synthesis and allowing for controlled, late-stage deprotection to yield the active 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene scaffold.

StericGearing Core 1,3,5-Triethylbenzene Core Steric Steric Gearing Effect (Ethyl vs. Substituent) Core->Steric Conf Alternating 'ababab' Conformation Steric->Conf Forces strict up/down geometry App1 Tripodal Clefts (e.g., Guanidinium Receptors) Conf->App1 App2 Macrobicyclic Cages (e.g., Cryptands) Conf->App2 App3 Chemosensor Ensembles (e.g., Indicator Displacement) Conf->App3

Diagram 1: Steric gearing logic forcing the ababab conformation for supramolecular applications.

Synthetic Pathway & Self-Validating Protocols

The synthesis of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene and its subsequent deprotection is a classic three-step sequence. The use of the Gabriel synthesis is a deliberate causal choice: direct amination of bromomethyl groups with ammonia invariably leads to a complex mixture of primary, secondary, and tertiary amines, cross-linking the scaffolds into intractable polymers. The bulky phthalimide nucleophile guarantees exclusively primary amine precursors.

Step-by-Step Methodology

Step 1: Bromomethylation of 1,3,5-Triethylbenzene

  • Reagents: 1,3,5-Triethylbenzene (1.0 eq), Paraformaldehyde (4.5 eq), 33% HBr in glacial acetic acid.

  • Procedure:

    • Suspend paraformaldehyde in the HBr/acetic acid solution under an inert atmosphere.

    • Add 1,3,5-triethylbenzene dropwise at room temperature.

    • Heat the mixture to 90°C for 16 hours.

    • Self-Validation: The reaction is complete when the initial suspension turns into a clear, dark solution, followed by the precipitation of the tribrominated product as a white solid upon cooling.

    • Pour into ice water, filter, and recrystallize from hexanes to yield 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene.

Step 2: Gabriel Synthesis (Formation of the Target Precursor)

  • Reagents: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1.0 eq), Potassium phthalimide (3.5 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the tribromide in anhydrous DMF.

    • Add potassium phthalimide in portions to avoid excessive exothermicity.

    • Stir the suspension at 90°C for 12 hours.

    • Self-Validation: The consumption of the tribromide can be monitored via TLC (Hexane/EtOAc 4:1). The heavy bromide starting material has a significantly higher Rf​ than the highly polar, bulky phthalimide product.

    • Quench by pouring the mixture into a large volume of distilled water. The target 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene precipitates immediately. Filter and wash extensively with water and cold methanol to remove unreacted potassium phthalimide.

Step 3: Deprotection to the Active Aminomethyl Scaffold

  • Reagents: 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (1.0 eq), Hydrazine hydrate (10.0 eq), Ethanol.

  • Procedure:

    • Suspend the protected precursor in ethanol.

    • Add hydrazine hydrate and reflux for 4-6 hours.

    • Self-Validation: As the deprotection proceeds, the suspension briefly clears, followed by the formation of a voluminous white precipitate. This precipitate is phthalhydrazide, a byproduct confirming the successful cleavage of the phthalimido groups.

    • Cool to room temperature, acidify with HCl to solubilize the target amine as a trihydrochloride salt, and filter off the insoluble phthalhydrazide.

    • Basify the filtrate with NaOH and extract with dichloromethane to isolate pure 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

SynthesisWorkflow A 1,3,5-Triethylbenzene (Starting Material) B 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene (Intermediate) A->B HBr, (CH2O)n AcOH, 90°C C 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene (Target Precursor) B->C K-Phthalimide DMF, 90°C D 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene (Active Scaffold) C->D N2H4·H2O EtOH, Reflux

Diagram 2: Three-step synthetic workflow from 1,3,5-triethylbenzene to the active aminomethyl scaffold.

Translational Applications in Supramolecular Chemistry

Once deprotected, the resulting triamine is a versatile hub for creating complex supramolecular architectures.

Chemosensors and Indicator Displacement Assays (IDA)

The Anslyn research group has extensively utilized the 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene scaffold to develop sophisticated sensing ensembles [1]. By functionalizing the primary amines with guanidinium groups, they created C3​ -symmetric clefts that exhibit exceptionally high affinity for polyanions such as citrate, inositol trisphosphate (IP3), and nitrate. These receptors are deployed in Indicator Displacement Assays (IDA), where a fluorescent indicator (e.g., 5-carboxyfluorescein) is non-covalently bound to the receptor cavity. Upon introduction of the target analyte, the indicator is competitively displaced, resulting in a measurable optical signal modulation. The steric gearing of the triethylbenzene core is the critical factor that pre-organizes the guanidinium binding sites to perfectly complement the guest molecules.

Coordination Polymers and Metal-Organic Capsules

Beyond organic sensing, the scaffold is highly prized in coordination chemistry. Reacting the bromomethyl intermediate with 2-picolyllithium yields a tripodal tripyridine ligand. As demonstrated by Ohi et al., combining this pre-organized ligand with divalent transition-metal chlorides (such as Pd(II), Cu(II), or Zn(II)) selectively yields capsule-type supramolecular complexes and one-dimensional coordination polymers [2]. The rigid ababab configuration forces the metal-binding moieties to the same side of the benzene ring, facilitating the self-assembly of discrete, closed-shell capsules rather than amorphous polymeric networks.

Quantitative Data & Physicochemical Properties

The following table summarizes the structural and physicochemical data for the key intermediates in this synthetic pipeline, providing critical benchmarks for researchers validating their own syntheses.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical StateKey Diagnostic Feature
1,3,5-TriethylbenzeneC₁₂H₁₈162.28N/A (Starting Mat.)Colorless LiquidN/A
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzeneC₁₅H₂₁Br₃441.0475 - 85%White SolidSinglet at ~4.5 ppm (CH₂Br) in ¹H NMR
1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene C₃₉H₃₃N₃O₆ 639.71 80 - 90% White Powder Strong C=O stretch at ~1710 cm⁻¹ in IR
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzeneC₁₅H₂₇N₃249.4085 - 95%Viscous Oil / SolidLoss of aromatic phthalimide protons in ¹H NMR

References

  • Wiskur, S.L., Ait-Haddou, H., Lavigne, J.J. and Anslyn, E.V., 2001. Teaching old indicators new tricks. Accounts of Chemical Research, 34(12), pp.963-972. Available at:[Link]

  • Ohi, H., Tachi, Y. and Itoh, S., 2004. Supramolecular and coordination polymer complexes supported by a tripodal tripyridine ligand containing a 1,3,5-triethylbenzene spacer. Inorganic Chemistry, 43(15), pp.4561-4563. Available at:[Link]

Methodological & Application

Application Note: Synthesis and Isolation of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene via Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Supramolecular Scaffolds, Tripodal Ligands, and Coordination Chemistry

Introduction & Mechanistic Rationale

The design of highly preorganized molecular scaffolds is a cornerstone of modern supramolecular chemistry and targeted drug development. The compound 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene serves as a critical, protected intermediate in the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a highly sought-after tripodal amine ligand[1].

The Principle of Steric Gearing

The architectural brilliance of this scaffold lies in the alternating arrangement of its substituents. The three ethyl groups at the 2, 4, and 6 positions introduce significant steric bulk. Through a phenomenon known as steric gearing, these ethyl groups force the three bulky phthalimidomethyl (and subsequently aminomethyl) arms to project outward on the same side of the benzene plane, adopting a facial (fac) conformation[1][2]. This preorganization drastically reduces the entropic cost of target binding, making the deprotected triamine an exceptional host for anions, carbohydrates, and transition metals[2].

Why the Gabriel Synthesis?

Direct amination of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with ammonia is synthetically unviable; the newly formed primary amines are more nucleophilic than ammonia itself, leading to uncontrollable over-alkylation and the formation of intractable polymeric networks[3][4].

The circumvents this by utilizing potassium phthalimide[3]. The phthalimide anion is resonance-stabilized by two electron-withdrawing carbonyl groups, rendering it a bulky, strictly mono-reactive nucleophile[3][4]. When reacted with the tribromide precursor in a polar aprotic solvent, it undergoes a clean, triple SN​2 displacement to yield the fully protected tris-phthalimide derivative without any risk of over-alkylation[3][5].

Experimental Workflow & Pathway

Pathway TEB 1,3,5-Triethylbenzene (Starting Material) Step1 Bromomethylation (HBr, Paraformaldehyde, 85°C) TEB->Step1 Tribromide 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene Step1->Tribromide Step2 Gabriel Synthesis (Potassium Phthalimide, DMF, 85°C) Tribromide->Step2 Target 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene Step2->Target Step3 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Target->Step3 Triamine 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene Step3->Triamine

Reaction pathway from 1,3,5-triethylbenzene to the tripodal triamine ligand.

Detailed Experimental Protocol

This protocol outlines the triple nucleophilic substitution required to synthesize the protected scaffold. Every step is designed as a self-validating system to ensure maximum yield and purity.

Materials & Reagents
  • Precursor: 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (1.0 equiv)

  • Nucleophile: Potassium phthalimide (3.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Agent: Distilled Water ( H2​O )

  • Washing Solvents: Cold ethanol or methanol

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (e.g., 5.0 g, 11.3 mmol).

    • Add potassium phthalimide (7.3 g, 39.5 mmol, ~3.5 equiv). Causality: A slight excess of the phthalimide salt is critical to drive the triple SN​2 reaction to completion, preventing the accumulation of difficult-to-separate mono- or di-substituted intermediates[5].

  • Solvent Addition & Activation:

    • Suspend the solid mixture in 100 mL of anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It highly solvates the K+ cation while leaving the phthalimide anion relatively "naked" and highly reactive, significantly lowering the activation energy for the nucleophilic attack[3].

  • Heating & SN​2 Displacement:

    • Attach a reflux condenser and heat the mixture to 85–90 °C under a nitrogen atmosphere for 16 hours.

    • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). The starting tribromide ( Rf​≈0.8 ) should completely disappear, replaced by a highly UV-active baseline spot corresponding to the highly polar tris-phthalimide product.

  • Quenching & Precipitation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture slowly into 400 mL of vigorously stirred, ice-cold distilled water.

    • Causality: The target molecule is extremely hydrophobic due to its massive aromatic bulk. Pouring the DMF solution into water crashes out the product as a white/off-white precipitate, while unreacted potassium phthalimide and the potassium bromide (KBr) byproduct remain fully dissolved in the aqueous phase.

  • Isolation & Purification:

    • Collect the precipitate via vacuum filtration using a Büchner funnel.

    • Wash the filter cake extensively with distilled water (3 × 100 mL) to remove residual DMF and salts.

    • Wash the cake with cold ethanol (2 × 30 mL) to remove any trace organic impurities.

    • Dry the solid under high vacuum at 60 °C overnight to yield 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

Quantitative Data & Stoichiometric Summary

The following table summarizes the optimized reaction parameters and the physicochemical properties of the involved species to aid in scale-up calculations and analytical verification.

Parameter / Property1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzenePotassium Phthalimide1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene
Role in Synthesis Electrophilic ScaffoldNucleophileTarget Protected Ligand
Molecular Formula C15​H21​Br3​ C8​H4​KNO2​ C39​H33​N3​O6​
Molecular Weight 441.04 g/mol [6]185.22 g/mol 639.70 g/mol [5][7]
Stoichiometry 1.0 Equivalent3.5 EquivalentsTheoretical Yield: 1.0 Eq
Solubility Soluble in DCM, THF, hot HexaneSoluble in Water, DMF, DMSOSoluble in CHCl3​ , hot DMF; Insoluble in Water
Reaction Temp / Time --85–90 °C / 16 Hours
Expected Yield --75% - 85% (Post-precipitation)

Downstream Application: Deprotection to the Triamine

To utilize the scaffold for coordination chemistry, the phthalimide groups must be removed. This is universally achieved via Hydrazinolysis (The Ing-Manske procedure)[3][4].

By refluxing the 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene in ethanol with an excess of hydrazine hydrate ( NH2​NH2​⋅H2​O ), the hydrazine attacks the phthalimide carbonyls. This forms the highly stable byproduct phthalhydrazide, which precipitates out of solution, liberating the free 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene[3][8]. The resulting triamine can then be functionalized with pyrroles, boronic acids, or guanidiniums to create advanced chemosensors[2][8].

References

  • Teaching Old Indicators New Tricks (Scaffold Applications) - Accounts of Chemical Research (ACS) - [Link]

  • The Gabriel Synthesis (Mechanism & Reagents) - Master Organic Chemistry -[Link]

  • Preparation of sub-microliter sensor arrays (Supporting Information) - Wiley-VCH - [Link]

  • The Gabriel Synthesis (Alternative Perspectives) - Chemistry Steps -[Link]

Sources

Application Note: Reduction and Cleavage Strategies for 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Context

The rational design of supramolecular receptors and metal-organic frameworks (MOFs) frequently relies on highly preorganized molecular scaffolds. The 1,3,5-triethylbenzene core is a privileged structure in this domain due to "steric gearing." The alternating ethyl groups force the benzylic substituents into a rigid, unidirectional conformation (alternating up/down relative to the aromatic plane), making it an ideal base for tripodal sensing ensembles[1].

To functionalize this scaffold with primary amines, researchers typically synthesize 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene as a stable, protected intermediate. However, the exact steric bulk that makes this scaffold valuable also makes the subsequent deprotection or reduction of the phthalimide groups synthetically challenging. This application note details the mechanistic rationale and field-proven protocols for the reduction and cleavage of these hindered phthalimide groups.

Mechanistic Pathways: Causality in Experimental Design

Depending on the target molecule, the phthalimide groups can be either cleaved to yield primary amines or exhaustively reduced to yield tertiary amines (isoindolines). The choice of reagent dictates the pathway, but the steric hindrance of the 2,4,6-triethyl groups demands specific modifications to standard protocols.

Pathway A: Hydrazinolysis (Ing-Manske Procedure)

The most common method to liberate the primary amine, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene , is the Ing-Manske procedure[2]. Hydrazine acts as a potent α -effect nucleophile, attacking the imide carbonyl. The reaction is driven forward by an intramolecular cyclization that forms the highly stable 1,4-phthalazinedione (phthalhydrazide) byproduct, releasing the free amine[3].

  • Causality for Protocol Adjustments: Because the benzylic positions are flanked by bulky ethyl groups, standard reflux in ethanol is often too slow. Utilizing a mixed solvent system (e.g., EtOH/THF 1:1) enhances the solubility of the highly lipophilic precursor, while extended reflux times (18–24 hours) are mandatory to ensure complete conversion[4].

Pathway B: Mild Reductive Cleavage (Osby Method)

To avoid the high toxicity of hydrazine and the often tedious separation of phthalhydrazide, a two-step reductive cleavage can be employed[3]. Sodium borohydride ( NaBH4​ ) in 2-propanol reduces one of the imide carbonyls to a hemiaminal (hydroxy lactam). Subsequent treatment with acetic acid protonates the hydroxyl group, facilitating ring opening and hydrolysis to yield the primary amine and a soluble phthalide byproduct.

  • Causality for Protocol Adjustments: The initial reduction must be kept mild (room temperature) to prevent over-reduction, while the acid-catalyzed cleavage requires heating (80 °C) to overcome the activation energy barrier of the sterically hindered ring opening.

Pathway C: Exhaustive Reduction to Isoindoline

If the goal is to synthesize a rigid, multi-ring tertiary amine rather than a primary amine, strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or Borane-THF ( BH3​⋅THF ) are used[5][6]. These reagents exhaustively reduce both carbonyls of the phthalimide group directly to methylene groups, yielding a tris(isoindoline) derivative.

ReactionPathways A 1,3,5-Tris(phthalimidomethyl) -2,4,6-triethylbenzene (Protected Precursor) B 1,3,5-Tris(aminomethyl) -2,4,6-triethylbenzene (Primary Amine) A->B Hydrazine Hydrate (Ing-Manske) C Tris(isoindoline) Derivative (Secondary/Tertiary Amine) A->C LiAlH4 or BH3-THF (Exhaustive Reduction) D Tris(hydroxy lactam) (Intermediate) A->D NaBH4, 2-Propanol D->B AcOH, Heat

Caption: Reaction pathways for 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene reduction.

Quantitative Data Summary

The following table summarizes the key parameters for the three primary methodologies discussed.

ParameterPathway A: HydrazinolysisPathway B: Reductive CleavagePathway C: Exhaustive Reduction
Reagents Hydrazine hydrate ( N2​H4​⋅H2​O )1. NaBH4​ , 2-propanol2. Glacial Acetic Acid LiAlH4​ or BH3​⋅THF
Target Product Primary AminePrimary AmineIsoindoline (Tertiary Amine)
Reaction Time 18–24 hoursStep 1: 4 hStep 2: 12 h12–16 hours
Temperature Reflux (80 °C)Step 1: 25 °CStep 2: 80 °CReflux (65–80 °C)
Major Byproduct Phthalhydrazide (insoluble)Phthalide (soluble)Aluminum/Boron salts
Safety Profile High toxicity (carcinogen)Moderate (gas evolution)High hazard (pyrophoric)
Typical Yield 75–85%70–80%60–75%

Experimental Protocols

Protocol 1: Hydrazinolysis (Ing-Manske Procedure)

This protocol is optimized as a self-validating system; the formation of a thick white precipitate serves as a visual indicator of reaction progress.

  • Dissolution: In a 250 mL round-bottom flask, suspend 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene (5.0 mmol) in a 1:1 mixture of absolute ethanol and anhydrous THF (100 mL). The THF is critical for solvating the bulky intermediate.

  • Reagent Addition: Add hydrazine hydrate (150 mmol, 10 equivalents per phthalimide group) dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 18–24 hours. Self-Validation: A thick white precipitate of phthalhydrazide will begin to form after 2-4 hours, indicating the cleavage is underway[7].

  • Acidification (Byproduct Removal): Cool the reaction to room temperature. Carefully acidify the mixture to pH 2 using 2M HCl. This ensures the target amine is protonated (water-soluble) while the phthalhydrazide remains insoluble.

  • Filtration: Filter the mixture through a Celite pad to remove the phthalhydrazide. Wash the filter cake with hot water (2 × 20 mL).

  • Basification & Extraction: Cool the filtrate in an ice bath and basify to pH > 12 using 6M NaOH. Extract the liberated free amine with Chloroform or Dichloromethane (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

Workflow Step1 1. Dissolve Precursor in EtOH/THF (1:1) Step2 2. Add Hydrazine Hydrate (10-15 eq) Step1->Step2 Step3 3. Reflux for 18-24 h (Monitor by TLC) Step2->Step3 Step4 4. Cool & Acidify (HCl) (Precipitate Phthalhydrazide) Step3->Step4 Step5 5. Filter & Basify Filtrate (NaOH) (Extract Free Amine) Step4->Step5 Step6 6. Purify via Crystallization/Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the hydrazinolysis (Ing-Manske) procedure.

Protocol 2: Mild Reductive Cleavage via NaBH4​

This method is preferred when avoiding hydrazine is a priority.

  • Reduction to Hemiaminal: Dissolve the precursor (5.0 mmol) in a mixture of 2-propanol (80 mL) and water (10 mL). Add NaBH4​ (75 mmol, 5 eq per phthalimide) in small portions over 30 minutes at 0 °C to control hydrogen gas evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (disappearance of the starting material).

  • Acid-Catalyzed Cleavage: Carefully add glacial acetic acid (20 mL) to the mixture. Caution: Vigorous gas evolution will occur.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours to drive the ring-opening and hydrolysis of the hydroxy lactam intermediate.

  • Workup: Cool the mixture, concentrate under reduced pressure to remove 2-propanol, and partition the residue between 1M NaOH (100 mL) and Dichloromethane (100 mL). Extract the aqueous layer twice more with DCM, dry the organics, and evaporate to isolate the primary amine.

Protocol 3: Exhaustive Reduction to Isoindoline ( LiAlH4​ )

Strictly anhydrous conditions are required.

  • Preparation: Flame-dry a 2-neck flask under argon. Add anhydrous THF (50 mL) and LiAlH4​ (60 mmol, 4 eq per phthalimide). Cool to 0 °C.

  • Addition: Dissolve the precursor (5.0 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH4​ suspension over 1 hour[5].

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 16 hours.

  • Fieser Workup: Cool to 0 °C. Carefully quench by adding x mL of water, x mL of 15% NaOH, and 3x mL of water (where x = grams of LiAlH4​ used). Stir until the aluminum salts form a white, granular precipitate[6].

  • Isolation: Filter the salts, wash with THF, and concentrate the filtrate to yield the tris(isoindoline) derivative.

References

  • Anslyn, E. V., et al. "Teaching Old Indicators New Tricks." Accounts of Chemical Research, ACS Publications. Available at:[Link]

  • Cambridge University Press. "Gabriel Synthesis - Name Reactions in Organic Synthesis." Cambridge University Press & Assessment. Available at:[Link]

  • Wikipedia Contributors. "Gabriel synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry. Available at:[Link]

  • Reddit Community. "Reduction with Lithium Aluminium Hydride (LAH)." r/chemistry. Available at:[Link]

Sources

Application Note: Engineering High-Fidelity Affinity Resins Using 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

As affinity chromatography and molecular imprinting evolve, the demand for highly preorganized, multivalent ligand scaffolds has surged. This application note details the integration of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene into polymer matrices to create C3-symmetric tripodal affinity resins. These advanced materials are specifically engineered for the high-affinity capture of complex multivalent targets, including oligosaccharides[1], inorganic anions, and phosphorylated metabolites[2].

The Mechanistic Rationale: Steric Gearing and Protection Strategies

When designing a resin for molecular recognition, the spatial orientation of the binding arms is the primary determinant of affinity. The 2,4,6-triethylbenzene core is not selected arbitrarily; it relies on a phenomenon known as "steric gearing." The bulky ethyl groups experience severe steric repulsion, forcing them to alternate above and below the plane of the central aromatic ring. Consequently, the 1,3,5-substituents are driven into a convergent, unidirectional conformation on a single face of the molecule[2]. This preorganization drastically reduces the entropic penalty upon target binding, creating a highly effective, cup-like recognition cavity[1].

However, translating this elegant scaffold into a functional resin requires precise synthetic control. Direct amination of the precursor, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, with ammonia is fundamentally flawed, as it rapidly yields intractable, hyper-crosslinked oligomers. To circumvent this, we utilize 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene. The bulky phthalimide groups serve as robust protecting agents during the Gabriel synthesis, ensuring that upon subsequent hydrazinolysis, strictly primary amines are generated[3]. This guarantees uniform, predictable functionalization when the scaffold is grafted onto the solid support.

Workflow Visualization

Workflow A 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene B Gabriel Synthesis (Potassium Phthalimide, DMSO) A->B C 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene B->C Nucleophilic Substitution D Hydrazinolysis (Deprotection in EtOH) C->D E 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene D->E Cleavage of Phthalimide F Resin Conjugation (Epoxide-Activated Support) E->F G Tripodal Affinity Resin (For Anion/Saccharide Capture) F->G Covalent Grafting

Workflow for synthesizing and grafting the tripodal scaffold into affinity resins.

Quantitative Data & Reaction Parameters

To ensure reproducibility and scale-up feasibility, the critical physicochemical properties and reaction parameters are summarized below.

ParameterValueMechanistic Rationale
Molecular Weight (Protected) 639.7 g/mol The significant steric bulk of the three phthalimide groups prevents premature polymerization[3].
Phthalimide Substitution Yield ~43%Conducted in DMSO. A controlled water content (7–10%) is critical to solvate the potassium ion, maximizing the nucleophilicity of the phthalimide anion[3].
Deprotection Efficiency >90%Hydrazinolysis selectively cleaves the imide bonds without degrading the sterically hindered triethylbenzene core.
Resin Loading Capacity 30 - 45 µmol/gThe rigid, bulky nature of the C3-symmetric core limits ultra-high density grafting, preventing steric crowding on the resin surface.

Self-Validating Experimental Protocols

The following protocols detail the end-to-end incorporation of the scaffold into a polymethacrylate resin. Every phase includes built-in quality control (QC) checkpoints to ensure the system is self-validating.

Protocol A: Synthesis of the Protected Scaffold

Objective: Convert the tribromide precursor to 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

  • Solvent Preparation : Prepare 50 mL of Dimethyl Sulfoxide (DMSO) and intentionally spike it with 8% (v/v) deionized water. Causality: Strictly anhydrous DMSO results in poor solubility of potassium phthalimide. The trace water acts as a solvating agent for the potassium cation, creating a highly reactive "naked" phthalimide nucleophile[3].

  • Reaction : Dissolve 10 mmol of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in the solvent system. Add 35 mmol (a slight stoichiometric excess) of potassium phthalimide in portions under vigorous stirring.

  • Incubation : Elevate the temperature to 60°C and maintain for 12 hours.

  • Isolation : Pour the mixture into ice water to precipitate the highly hydrophobic protected scaffold. Filter and wash with cold water. Self-Validation Checkpoint: Analyze the dried precipitate via FTIR spectroscopy. The complete disappearance of the C-Br stretch (~600 cm⁻¹) and the emergence of a strong, sharp imide C=O stretch at ~1710 cm⁻¹ confirms successful substitution.

Protocol B: Hydrazinolysis (The Ing-Manske Procedure)

Objective: Unmask the primary amines to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

  • Suspension : Suspend 5 mmol of the purified 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene in 100 mL of absolute ethanol.

  • Cleavage : Add 50 mmol of hydrazine monohydrate. Causality: A 10-fold molar excess is required to drive the equilibrium forward and prevent the accumulation of partially deprotected intermediates.

  • Reflux : Heat the mixture to 80°C under reflux for 4 hours. A dense white precipitate of phthalhydrazide will form as the reaction progresses.

  • Purification : Cool the mixture to room temperature. Acidify to pH 2 using 1M HCl to solubilize the target triamine as a hydrochloride salt. Filter out and discard the insoluble phthalhydrazide byproduct. Neutralize the filtrate to recover the free base. Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test on a micro-aliquot of the product. The immediate development of a deep blue/purple color confirms the presence of free primary amines.

Protocol C: Covalent Grafting onto Epoxide-Activated Resin

Objective: Anchor the preorganized scaffold onto a solid support.

  • Resin Swelling : Swell 5 g of epoxide-activated polymethacrylate resin (functional density: 50 µmol/g) in 50 mL of 0.1 M sodium carbonate buffer. Causality: A high pH (10.5) buffer ensures that the primary amines of the scaffold remain deprotonated and highly nucleophilic. Epoxide chemistry is chosen over NHS-esters because the resulting secondary amine linkage is highly stable against hydrolysis, ensuring column longevity.

  • Conjugation : Add the deprotected 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene in a 3:1 molar excess relative to the resin's epoxide groups. Agitate gently on an orbital shaker at 45°C for 24 hours.

  • Capping : Block any unreacted epoxide groups by adding 1M ethanolamine and incubating for an additional 4 hours. Self-Validation Checkpoint: Wash the resin thoroughly with alternating cycles of low and high pH buffers. Perform elemental nitrogen analysis on a dried resin sample. A nitrogen content corresponding to a ligand density of 30-45 µmol/g confirms successful covalent incorporation.

References

  • Title: 1,3,5-Tris(phthalimidomethyl)
  • Source: acs.
  • Title: A New Tripodal Receptor for Molecular Recognition of Monosaccharides.

Sources

Troubleshooting & Optimization

purification techniques for crude 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Supramolecular Scaffolds Technical Support Center .

As a Senior Application Scientist, I have developed this definitive troubleshooting guide and methodology for the isolation and purification of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene . This compound is a critical tripodal intermediate used in the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a highly versatile scaffold for molecular receptors, anion carriers, and supramolecular chemistry[1],[2],[3].

Because this synthesis relies on a triple Gabriel substitution—reacting 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide[4],[5]—crude extracts are often plagued by mono-/di-substituted intermediates, unreacted salts, and hydrolysis byproducts. The protocols below are engineered as self-validating systems to ensure absolute purity.

I. Mechanistic Workflow & Impurity Pathways

Understanding the physical chemistry of your reaction mixture is the first step in troubleshooting. The reaction is typically carried out in dimethyl sulfoxide (DMSO) or a N,N-dimethylformamide (DMF)/1,4-dioxane mixture[4],[5].

PurificationWorkflow A Crude Reaction Mixture (DMSO/DMF, KBr, Product) B Aqueous Quench & Precipitation (Excess H2O) A->B C Vacuum Filtration & Washing (Removes KBr, DMSO) B->C D Liquid-Liquid Extraction (CHCl3 / H2O) C->D E Column Chromatography (SiO2, Toluene/EtOAc) D->E F Pure 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene E->F

Caption: Workflow for the isolation and purification of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene.

ImpurityPathway A 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene B Mono-substituted Intermediate A->B K-Phthalimide E Hydrolyzed Byproducts (Hydroxymethyl) A->E H2O / OH- C Di-substituted Intermediate B->C K-Phthalimide B->E H2O / OH- D Target Product (Tri-substituted) C->D K-Phthalimide C->E H2O / OH-

Caption: Stepwise Gabriel substitution pathway and potential hydrolysis side-reactions.

II. Step-by-Step Purification Protocol

This protocol is designed to sequentially strip away specific classes of contaminants based on their partition coefficients and intermolecular interactions.

Step 1: Aqueous Quench and Precipitation

  • Action: Pour the reaction mixture (DMSO or DMF/1,4-dioxane) into a 5- to 10-fold volumetric excess of distilled water[5].

  • Causality: The highly hydrophobic target molecule, driven by its triethylbenzene core and three bulky phthalimide rings, precipitates immediately. Conversely, the KBr byproduct, unreacted potassium phthalimide, and polar solvents (DMSO/DMF) remain highly soluble in the aqueous phase.

Step 2: Vacuum Filtration and Washing

  • Action: Filter the white precipitate and wash extensively with distilled water[5].

  • Causality: Mechanical separation removes the bulk of the aqueous phase. Successive water washes are critical to leach out any trapped DMSO/DMF within the solid matrix, which would otherwise complicate downstream chromatography by altering the polarity of the loading solvent.

Step 3: Liquid-Liquid Extraction

  • Action: Suspend the crude solid in water and extract with chloroform ( CHCl3​ ) five times[5].

  • Causality: While the product is a solid, extracting it into a halogenated organic phase ensures complete dissolution of the target compound and any partially substituted intermediates, cleanly separating them from any residual inorganic salts that survived the filtration step.

Step 4: Drying and Concentration

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure[5].

  • Causality: Removing trace water prevents the deactivation of the silica gel during the subsequent chromatography step, ensuring reproducible retention factors ( Rf​ ).

Step 5: Column Chromatography

  • Action: Load the crude residue onto a silica gel ( SiO2​ ) column. Elute with a gradient of toluene/ethyl acetate[5].

  • Causality: Toluene provides essential π−π stacking interactions with the electron-rich triethylbenzene core and the phthalimide rings. Ethyl acetate acts as the polar modifier, fine-tuning the solvent strength to resolve the tri-substituted product from mono- and di-substituted impurities.

III. Quantitative Purification Metrics

Use the following benchmark data to validate the success of each purification stage. Optimal yields for the pure tri-substituted product typically hover around ~43% due to the statistical nature of the triple substitution[4].

Purification StageTarget Contaminants RemovedYield Recovery (%)Purity Achieved (%)Time Required (h)
Aqueous Precipitation DMSO/DMF, KBr, K-Phthalimide85 - 9560 - 701 - 2
Chloroform Extraction Residual inorganic salts, water90 - 9575 - 802 - 3
Silica Chromatography Mono-/Di-substituted intermediates40 - 50> 984 - 8
Recrystallization (Opt.) Trace organic impurities80 - 85> 99.512 - 24

IV. Troubleshooting & FAQs

Q: Why is my crude yield significantly lower than the expected ~43%? A: Check the water content of your DMSO. While the Gabriel synthesis typically requires anhydrous conditions, studies have shown that a controlled water content (7–10%) in DMSO can influence the reaction pathway and yield[4],[6]. However, excessive water leads to the irreversible hydrolysis of the bromomethyl groups, forming hydroxymethyl byproducts instead of the desired phthalimidomethyl substitution. Ensure your solvents are properly dried if you are exceeding this threshold.

Q: How can I resolve the co-elution of di-substituted and tri-substituted products during chromatography? A: The di-substituted intermediate (having one unreacted bromomethyl group) has a slightly different dipole moment but a frustratingly similar retention factor ( Rf​ ) in standard hexane/ethyl acetate mixtures. Switching the eluent to a toluene/ethyl acetate system[5] enhances separation. The tri-substituted product, with three bulky phthalimide groups, interacts more strongly with toluene via differential π−π interactions with the silica matrix, allowing for a cleaner baseline separation.

Q: I am seeing a persistent white powder that doesn't dissolve in chloroform during the extraction step. What is it? A: This is likely unreacted potassium phthalimide or free phthalimide formed via protonation during the aqueous quench. Ensure your initial aqueous wash is thorough. If the issue persists, incorporating a dilute alkaline wash (e.g., 0.1 M NaOH) of the organic layer can deprotonate and partition the residual free phthalimide into the aqueous phase without degrading your target molecule.

Q: Can I skip the chromatography step and go straight to crystallization? A: It is highly discouraged unless your crude NMR shows >90% purity. The mono- and di-substituted intermediates co-crystallize easily with the tri-substituted product due to their nearly identical crystal packing geometries and intermolecular hydrogen bonding capabilities[5]. Column chromatography is mandatory for isolating the pure scaffold.

V. References

  • ResearchGate. "Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted) 2,4,6-Triethylbenzene Derivatives." URL:[Link]

  • Journal of the American Chemical Society. "A New Tripodal Receptor for Molecular Recognition of Monosaccharides. A Paradigm for Assessing Glycoside Binding Affinities and Selectivities by 1H NMR Spectroscopy." URL:[Link]

  • IUCr Journals. "Crystal structures of 2-[3,5-bis(bromomethyl)-2,4,6-triethylbenzyl]isoindoline-1,3-dione and 2-{5-(bromomethyl)-3-[(1,3-dioxoisoindolin-2-yl)methyl]..." URL:[Link]

  • ResearchGate. "Products of the reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene with potassium phthalimide, formed in dependence of the water content of DMSO." URL:[Link]

Sources

preventing side reactions during 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Knowledge Base for the oxidation of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene . This guide is designed for researchers and drug development professionals synthesizing highly substituted aromatic cores, supramolecular ligands, and dendrimer precursors.

Oxidizing the alternating ethyl groups of this sterically congested molecule—while preserving the sensitive phthalimidomethyl protecting groups—requires precise control over catalytic and thermodynamic parameters. This guide provides field-proven methodologies, mechanistic insights, and diagnostic workflows to prevent common side reactions.

Mechanistic Knowledge Base: Reaction Pathways

The primary objective during this transformation is the selective benzylic oxidation of the three ethyl groups to either acetyl groups or carboxylic acids. However, the extreme steric bulk and the presence of the phthalimide moieties introduce competing side reactions.

The most frequent failure modes include:

  • Phthalimide Hydrolysis: Caused by alkaline oxidants.

  • Benzylic Radical Cleavage: Caused by indiscriminate hydrogen atom transfer (HAT) at the C-N methylene bridge.

  • Incomplete Oxidation: Caused by the massive steric shielding of the alternating substitution pattern.

ReactionPathway SM 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene Target Target: Selective Oxidation (Ethyl → Acetyl/Carboxyl) SM->Target Co/Mn/NHPI, O2 (Controlled, Acidic) Side1 Side Rxn: Phthalimide Hydrolysis/Cleavage SM->Side1 Basic KMnO4 (OH- attack) Side2 Side Rxn: Benzylic Radical Abstraction at CH2-N SM->Side2 Excess Radical Initiator (>100°C) Side3 Side Rxn: Incomplete Oxidation (Alcohols) SM->Side3 Steric Hindrance (Low O2 pressure)

Mechanistic pathways of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene oxidation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing phthalimide ring-opening and degradation during my KMnO₄ oxidation? Causality: Potassium permanganate (KMnO₄) is traditionally deployed in basic aqueous media (e.g., with NaOH). Phthalimides are highly susceptible to hydroxide-mediated nucleophilic attack, which rapidly hydrolyzes the imide ring into phthalamic acid and eventually cleaves it entirely. Solution: You must shift to a strictly neutral or acidic oxidation environment. We recommend transitioning to an aerobic oxidation system utilizing Co(OAc)2​ / Mn(OAc)2​ in glacial acetic acid[1]. If a stoichiometric oxidant is mandatory, use neutral biphasic KMnO₄ with a phase-transfer catalyst (PTC), though yields will be lower due to steric hindrance.

Q2: My LC-MS shows a mixture of mono- and di-oxidized products, alongside benzylic alcohols. How do I drive the reaction to complete tri-oxidation? Causality: The alternating 1,3,5-phthalimidomethyl and 2,4,6-triethyl substitution creates a severely congested steric environment. As the first and second ethyl groups oxidize to electron-withdrawing carbonyls, the aromatic ring becomes deactivated, increasing the activation energy required for the final oxidation step. Solution: Implement a catalytic system utilizing N-hydroxyphthalimide (NHPI) combined with Co(OAc)2​ [2]. NHPI acts as a precursor to the highly active phthalimide N-oxyl (PINO) radical, which is exceptionally efficient at abstracting hydrogen atoms from sterically hindered benzylic positions[3]. To overcome the deactivation, increase the O2​ pressure to 3–5 bar and extend the reaction time.

Q3: I am detecting cleavage at the C-N bond of the phthalimidomethyl group. What causes this? Causality: While the PINO radical prefers the weaker C-H bonds of the ethyl groups, excessive temperatures (>100 °C) or overly aggressive radical initiation (e.g., high concentrations of NH4​Br ) reduce the regioselectivity of the hydrogen atom transfer (HAT). This leads to radical abstraction at the methylene bridge of the phthalimidomethyl group, forming an unstable hemiaminal intermediate that collapses, cleaving the protecting group. Solution: Cap the reaction temperature at 85–90 °C. Rely on NHPI rather than bromide salts as the radical promoter to maintain high selectivity for the ethyl C-H bonds[3].

Quantitative Data: Oxidant Selection Matrix

To aid in experimental design, the following table summarizes the performance of various oxidation systems on highly substituted alkylbenzenes.

Oxidation SystempH EnvironmentTarget ConversionMajor Side ReactionRecommended Use
KMnO₄ / NaOH / H₂O Highly Basic< 10%Complete phthalimide hydrolysis.Not Recommended.
HNO₃ (Aqueous) Highly Acidic40 - 60%Aromatic nitration; C-N cleavage.Only if nitration is tolerable.
Co/Mn/Br / O₂ (Amoco Process) Acidic (AcOH)70 - 85%Bromination of the aromatic ring.Industrial scale-up[1].
Co(OAc)₂ / NHPI / O₂ Acidic (AcOH)> 90% Trace incomplete oxidation (alcohols).Optimal for lab-scale synthesis [2].

Standard Operating Procedure (SOP): NHPI/Co-Catalyzed Aerobic Oxidation

This self-validating protocol utilizes NHPI and Cobalt to selectively oxidize the ethyl groups to acetyl/carboxyl derivatives without compromising the phthalimide groups.

Reagents:

  • 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (1.0 eq)

  • Co(OAc)2​⋅4H2​O (5 mol%)

  • Mn(OAc)2​⋅4H2​O (1 mol%)

  • N-Hydroxyphthalimide (NHPI) (10 mol%)

  • Glacial Acetic Acid (Solvent, 0.1 M)

Step-by-Step Methodology:

  • System Assembly: In a pressure-rated glass reactor or Hastelloy autoclave, dissolve the starting material in glacial acetic acid.

  • Catalyst Addition: Add the Co(OAc)2​ , Mn(OAc)2​ , and NHPI.

    • Self-Validating Check: The solution will initially appear pale pink , indicating the presence of inactive Co(II).

  • Pressurization & Heating: Purge the vessel with O2​ three times. Pressurize to 3 bar (45 psi) with O2​ . Heat the mixture to 85 °C under vigorous stirring (800+ RPM to overcome mass transfer limitations).

  • Reaction Monitoring:

    • Self-Validating Check: Within 30–60 minutes, the solution must transition from pink to a deep olive green/brown . This visual cue confirms the oxidation of Co(II) to the active Co(III) superoxo species, which is required to generate the PINO radical[3]. If the solution remains pink, check for oxygen leaks or catalyst poisoning.

  • Completion & Workup: After 18–24 hours, cool the reactor to room temperature and carefully vent the pressure. Pour the mixture into ice-cold water to precipitate the oxidized product. Filter, wash with water to remove acetic acid and metal salts, and dry under a vacuum.

Diagnostic Troubleshooting Flowchart

Use the following logic tree to diagnose and resolve issues encountered during your oxidation workflows.

Troubleshooting Start Oxidation Failed or Low Yield? Q1 Is the phthalimide ring intact? Start->Q1 No1 Check pH. Avoid basic oxidants (e.g., KMnO4/NaOH). Q1->No1 No (Hydrolysis) Yes1 Are ethyl groups fully oxidized? Q1->Yes1 Yes No2 Increase O2 pressure & Co/Mn catalyst loading. Yes1->No2 No (Alcohols/Ketones) Yes2 Is there C-N bond cleavage? Yes1->Yes2 Yes Yes3 Lower temperature (<90°C) to prevent over-oxidation. Yes2->Yes3 Yes Success Optimal Conversion Achieved Yes2->Success No

Diagnostic logic for troubleshooting side reactions during triethylbenzene oxidation.

References

  • Melone, L., & Punta, C. (2013). "Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review." Beilstein Journal of Organic Chemistry, 9, 1296-1310. Available at:[Link]

  • Yoshino, Y., Hayashi, Y., Iwahama, T., Sakaguchi, S., & Ishii, Y. (1997). "Catalytic Oxidation of Alkylbenzenes with Molecular Oxygen under Normal Pressure and Temperature by N-Hydroxyphthalimide Combined with Co(OAc)2." The Journal of Organic Chemistry, 62(20), 6810-6813. Available at:[Link]

  • Tomás, R. A. F., Bordado, J. C. M., & Gomes, J. F. P. (2013). "p-Xylene Oxidation to Terephthalic Acid: A Literature Review Oriented toward Process Optimization and Development." Chemical Reviews, 113(10), 7421-7469. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers and drug development professionals working with the 1,3,5-triethylbenzene scaffold—a premier building block for C3-symmetric tripodal ligands, supramolecular cages, and artificial receptors [1, 2].

Below, we diagnose the unique steric challenges of this molecule, provide troubleshooting FAQs for Gabriel synthesis bottlenecks, and offer field-proven, step-by-step protocols to bypass these issues entirely.

Part 1: Diagnostic Overview of the Steric Bottleneck

The fundamental challenge in substituting or deprotecting 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene lies in its "steric gearing" effect. To minimize steric clash, the three ethyl groups and the three bulky phthalimidomethyl groups are forced into a rigid, alternating up-down conformation relative to the benzene plane [3].

While this pre-organization is highly desirable for the final receptor's binding affinity, it creates a massive kinetic barrier during synthesis. The ethyl groups act as a steric shield, physically blocking nucleophiles (like hydrazine) from accessing the imide carbonyls required to cleave the phthalimide protecting group.

StericHindrance A 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene B Steric Gearing Effect (Alternating Up/Down Conformation) A->B C Severe Shielding of Imide Carbonyls B->C D Hydrazine Nucleophilic Attack Blocked C->D E Standard Ing-Manske Fails (Low Yield) D->E F Optimization A: Toluene/EtOH Solvent System E->F If committed to Gabriel G Optimization B: Bypass via Staudinger Route E->G Recommended Alternative

Caption: Logical flow of steric hindrance mechanisms and targeted synthetic optimizations.

Part 2: Troubleshooting FAQs (Gabriel Synthesis)

Q1: My standard Ing-Manske deprotection (hydrazine in refluxing ethanol) is stalling, yielding a mixture of partially deprotected products. Why? A: The highly lipophilic 2,4,6-triethylbenzene core is poorly soluble in pure ethanol. As the reaction progresses, partially deprotected intermediates (e.g., mono- or di-amines) often precipitate out of the ethanol solution prematurely. Combined with the steric shielding of the carbonyls, the reaction kinetics drop to near zero before full deprotection can occur.

Q2: How can I force the hydrazinolysis to completion if I already have the tris(phthalimide) intermediate? A: You must alter the solvent thermodynamics to keep all intermediates fully solvated. Switch from pure ethanol to a 2:1 (v/v) Toluene/Ethanol mixture [3]. Toluene readily solubilizes the lipophilic triethylbenzene core, while ethanol provides the necessary polarity to support hydrazine's nucleophilic attack. Furthermore, you must use a large excess of hydrazine hydrate (at least 5 equivalents per phthalimide group) and extend the reflux time to 24-48 hours.

Q3: Are there alternative deprotection agents if hydrazine still fails? A: Yes. If basic hydrazinolysis fails, you can attempt acidic hydrolysis using 33% HBr in glacial acetic acid at elevated temperatures (90 °C). However, this risks degrading sensitive functional groups if your scaffold has been further functionalized. For the bare triethylbenzene scaffold, bypassing the phthalimide intermediate entirely is the most robust solution.

Part 3: Quantitative Data & Strategy Comparison

To make an informed decision on your synthetic route to the triamine, compare the traditional Gabriel synthesis against the Staudinger reduction bypass.

ParameterGabriel Synthesis (Modified)Staudinger Reduction (Bypass)
Key Intermediate 1,3,5-Tris(phthalimidomethyl)-...1,3,5-Tris(azidomethyl)-...
Reagents Potassium phthalimide, HydrazineNaN₃, Triphenylphosphine (PPh₃)
Solvent System Toluene/EtOH (2:1)THF/H₂O (10:1)
Steric Sensitivity High (Carbonyls are shielded)Low (Linear azide is easily accessible)
Typical Yield (Overall) 35 – 45%75 – 85%
Purification Difficult (Phthalhydrazide removal)Elegant (Acid/Base phase switching)
Recommendation Legacy applications onlyPrimary Recommended Route

Part 4: Optimized Experimental Protocols

Protocol A: The Staudinger Bypass (Recommended Workflow)

Because of the severe steric limitations of the phthalimide route, the industry standard for synthesizing 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene is to bypass the Gabriel synthesis entirely by utilizing an azide intermediate[1, 2]. The linear, unhindered nature of the azide group makes it immune to the steric gearing of the ethyl groups.

StaudingerWorkflow S1 1,3,5-Tris(bromomethyl)- 2,4,6-triethylbenzene S2 NaN3 / DMF 80°C, 22h S1->S2 S3 Tris(azide) Intermediate S2->S3 S4 PPh3 / THF:H2O Room Temp S3->S4 S5 Iminophosphorane Formation S4->S5 S6 Spontaneous Hydrolysis S5->S6 S7 1,3,5-Tris(aminomethyl)- 2,4,6-triethylbenzene S6->S7

Caption: Step-by-step workflow of the Staudinger reduction bypassing the phthalimide intermediate.

Step 1: Synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene Causality Note: Sodium azide is a small, linear nucleophile that easily penetrates the steric shield of the ethyl groups.

  • Dissolve 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (1.0 eq) in a mixture of DMF and CH₂Cl₂ (approx. 2.5:1 ratio).

  • Prepare a slurry of NaN₃ (6.0 eq) in distilled H₂O. Safety Warning: NaN₃ is highly toxic and potentially explosive; handle with strict safety protocols.

  • Add the NaN₃ slurry to the reaction mixture and heat to 80 °C for 22 hours under an inert atmosphere.

  • Cool to room temperature, extract with CH₂Cl₂, wash extensively with water to remove DMF, dry over MgSO₄, and concentrate to yield the tris(azide) as a viscous oil or white solid.

Step 2: Staudinger Reduction to the Triamine Causality Note: This protocol utilizes a self-validating acid/base extraction to guarantee the absolute removal of the triphenylphosphine oxide byproduct, ensuring high purity without column chromatography.

  • Dissolve the tris(azide) (1.0 eq) in THF (approx. 20 mL per gram of azide).

  • Add Triphenylphosphine (PPh₃) (6.0 eq), followed by a 10:1 solution of H₂O in THF.

  • Stir at room temperature. The reaction will immediately begin evolving N₂ gas as the iminophosphorane intermediate forms and subsequently hydrolyzes.

  • Once TLC indicates complete consumption of the azide, remove the THF under reduced pressure.

  • Self-Validating Purification: Dissolve the crude residue in CH₂Cl₂ (50 mL) and extract twice with 1 N HCl (50 mL).

    • Mechanism: The desired triamine protonates and moves into the aqueous phase, leaving the neutral PPh₃ and PPh₃O byproducts trapped in the organic phase.

  • Collect the acidic aqueous phase, basify it using 1 N NaOH until the pH > 10, and extract the free triamine with Ethyl Acetate (4 × 50 mL).

  • Dry the combined organic layers over Na₂SO₄ and evaporate to yield the pure 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene.

Protocol B: Modified Hydrazinolysis (If Gabriel is Mandatory)

If you already possess the 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene intermediate and must deprotect it [3]:

  • Suspend the tris(phthalimide) (1.0 eq) in a 2:1 (v/v) mixture of Toluene and Ethanol.

  • Add Hydrazine hydrate (15.0 eq; 5 eq per phthalimide group).

  • Reflux the mixture vigorously for 24–48 hours. Monitor the disappearance of the starting material via TLC.

  • Cool the mixture to room temperature. The byproduct, phthalhydrazide, will precipitate as a voluminous white solid.

  • Filter the solid and wash the filter cake thoroughly with cold toluene.

  • Concentrate the filtrate, dissolve in CH₂Cl₂, and perform the acid/base extraction described in Protocol A (Step 2.5) to isolate the free amine.

References

  • ChemRxiv. (2025). Use of halogenated units for the construction of artificial carbohydrate receptors. ChemRxiv.[Link]

Technical Support Center: Crystallization & Solvent Selection for 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & Synthesis Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene (CAS: 828931-45-9).

As a critical intermediate in the development of tripodal receptors and supramolecular scaffolds , this molecule presents unique crystallization challenges. Its high molecular weight (639.7 g/mol ), rigid triethylbenzene core, and three bulky phthalimide groups create strong intermolecular π-π stacking and dipole interactions . Consequently, researchers frequently encounter kinetic trapping, amorphous precipitation, and "oiling out" during purification.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-purity crystalline yields.

Thermodynamic Principles of Tripodal Scaffold Crystallization

To successfully crystallize this compound, one must understand the causality behind its solubility profile. The alternating "1-up, 3,5-down" conformation of the substituted triethylbenzene core makes the molecule highly lipophilic, yet the six imide carbonyls introduce significant polarity.

  • The Problem: The compound is practically insoluble in cold non-polar solvents (hexane, ether) and cold polar protic solvents (methanol, water). It is highly soluble in hot polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM).

  • The Causality: Rapid shifts in solvent polarity or temperature cause the hydrophobic cores to collapse together faster than the bulky phthalimide groups can align into a stable hydrogen-bond/dipole lattice. This kinetic trapping results in liquid-liquid phase separation (oiling out) rather than nucleation.

Quantitative Solvent Selection Matrix

The following table summarizes the empirical thermodynamic data for selecting the appropriate crystallization system based on your crude purity.

Solvent SystemRatio (v/v)Solubilization Temp (°C)Crystallization Temp (°C)Expected Yield (%)Purity ProfileRecommended Use Case
DMF (Single) N/A110 - 1202075 - 80> 99.5%Final polishing of >90% pure material.
DMSO (Single) N/A100 - 1102070 - 75> 98.0%Direct recrystallization from Gabriel synthesis.
CHCl₃ / MeOH 1 : 1.550 (Reflux)485 - 9095 - 98.0%Primary purification to remove inorganic salts.
DCM / Hexane 1 : 235 (Reflux)-2060 - 6590 - 95.0%Small-scale analytical sample preparation.

Self-Validating Experimental Protocols

Do not rely on arbitrary cooling times. The following protocols are designed as self-validating systems —each step contains a physical observable that confirms the thermodynamic state of your solution before you proceed.

Protocol A: Anti-Solvent Crystallization (CHCl₃ / MeOH)

Best for crude mixtures containing unreacted potassium phthalimide or partially substituted intermediates.

  • Dissolution: Suspend 1.0 g of crude 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene in 15 mL of anhydrous CHCl₃. Heat to 50 °C with stirring until the organic material dissolves.

  • Filtration (Causality Step): Filter the hot solution through a 0.45 μm PTFE syringe filter. Why? Unreacted potassium phthalimide and KBr byproducts are entirely insoluble in CHCl₃. This step physically strips out the inorganic nucleation inhibitors.

  • Anti-Solvent Titration: Transfer the filtrate to a flask at 40 °C. Add MeOH dropwise (1 mL/min) until the solution becomes persistently turbid (the cloud point).

  • System Validation (Critical): Add exactly 0.5 mL of CHCl₃ to the turbid solution.

    • If it clears: You have successfully backed the system into the metastable zone. Proceed to step 5.

    • If it remains turbid: You added MeOH too rapidly and crossed the binodal curve. Remedy: Heat to 55 °C to redissolve, then repeat step 4.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Isolate the microcrystals via vacuum filtration. Wash with cold MeOH (2 × 5 mL) to remove displaced impurities, and dry under high vacuum at 60 °C.

Protocol B: Single-Solvent Cooling (DMF)

Best for high-purity polishing to achieve X-ray quality crystals.

  • Saturation: Dissolve 1.0 g of the pre-purified compound in 8-10 mL of anhydrous DMF at 110 °C.

  • Validation: The solution must be completely transparent. If any haze remains, add DMF in 0.5 mL increments until absolute clarity is achieved.

  • Thermal Ramping: Cool the solution at a strict rate of 0.1 °C/min down to 20 °C. Causality: The steep solubility curve of this compound in DMF means rapid cooling will trap DMF molecules within the crystal lattice voids. A slow ramp ensures thermodynamic equilibrium favors a tightly packed, solvent-free lattice.

Troubleshooting & FAQs

Q: My product crashed out as an amorphous powder instead of crystalline needles. What went wrong? A: Amorphous precipitation is a kinetic failure. You exceeded the supersaturation limit too quickly, forcing the molecules to aggregate without aligning. Redissolve the powder in your primary solvent, heat it back to the dissolution temperature, and reduce your cooling rate or anti-solvent addition rate by half.

Q: I am experiencing "oiling out" (liquid-liquid phase separation) during the CHCl₃/MeOH protocol. How do I fix this? A: Oiling out occurs when the solubility curve drops below the melting point of the solute-solvent mixture in solution. To resolve this:

  • Stop adding MeOH immediately.

  • Reheat the mixture until the oil redissolves into a single homogeneous phase.

  • Add a small amount of the primary solvent (CHCl₃) to lower the overall solute concentration.

  • Introduce seed crystals (if available) just before the cloud point to bypass the nucleation energy barrier and force solid crystal growth instead of liquid phase separation.

Q: My ¹H NMR spectrum shows trapped DMF in the crystal lattice even after vacuum drying. How do I remove it? A: Because of the bulky, tripodal nature of the molecule, it can form inclusion complexes with polar aprotic solvents. If high vacuum at 60 °C fails, do not increase the temperature (which may cause degradation). Instead, resuspend the crystals in boiling ethanol for 30 minutes (a process known as slurrying). The compound is insoluble in ethanol, but the ethanol will permeate the lattice, displace the DMF, and easily evaporate during subsequent drying.

Q: Will trace amounts of water in my DMSO during the initial Gabriel synthesis affect downstream crystallization? A: Yes. While 7–10% water is often used to optimize the Gabriel synthesis yield , residual water drastically lowers the solubility of the product. Ensure your crude material is thoroughly dried, or use the CHCl₃/MeOH protocol first, as CHCl₃ will leave residual water and salts behind during the filtration step.

Crystallization Decision Workflow

Use the following logical workflow to determine your optimal purification path and recover from phase separation errors.

Workflow Start Crude 1,3,5-Tris(phthalimidomethyl) -2,4,6-triethylbenzene Analyze Purity Assessment (1H NMR / HPLC) Start->Analyze LowPurity < 90% Purity (Salts/Oligomers present) Analyze->LowPurity Impure HighPurity > 90% Purity (Trace impurities only) Analyze->HighPurity Pure AntiSolvent Anti-Solvent Method (CHCl3 / MeOH) LowPurity->AntiSolvent Cooling Cooling Method (Hot DMF) HighPurity->Cooling OilingOut Issue: Oiling Out (Phase Separation) AntiSolvent->OilingOut Rapid addition Success Pure Crystalline Product (> 99% Purity) AntiSolvent->Success Controlled Cooling->OilingOut Rapid cooling Cooling->Success Controlled Adjust Action: Heat to redissolve, reduce anti-solvent rate, add seed crystals OilingOut->Adjust Adjust->AntiSolvent Adjust->Cooling

Decision tree for solvent selection and troubleshooting phase separation.

References

  • Vacca, A., Nativi, C., Cacciarini, M., Pergoli, R., & Roelens, S. (2004). A New Tripodal Receptor for Molecular Recognition of Monosaccharides. A Paradigm for Assessing Glycoside Binding Affinities and Selectivities by 1H NMR Spectroscopy. Journal of the American Chemical Society, 126(50), 16456-16465. URL:[Link]

  • Mazik, M., et al. (2016). Use of halogenated units for the construction of artificial carbohydrate receptors. ChemRxiv / RSC Publishing. URL:[Link]

Validation & Comparative

mass spectrometry fragmentation pattern of 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Performance and Mass Spectrometry Fragmentation Guide: 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (TPTB) vs. Alternative Scaffolds

Executive Summary & Structural Causality

In the development of artificial receptors and supramolecular hosts, the choice of the structural scaffold dictates both the binding efficacy and the analytical stability of the molecule. 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (TPTB) has emerged as a gold-standard tripodal scaffold.

The analytical superiority of TPTB lies in its highly pre-organized conformation. The steric bulk of the three ethyl groups at the 2, 4, and 6 positions forces the adjacent phthalimidomethyl arms into an alternating syn (or aaa) conformation. This structural causality directs all three binding arms toward the same face of the aromatic ring, creating a pre-organized cleft ideal for capturing monosaccharides or anions[1]. Furthermore, this rigid pre-organization makes it a highly predictable model system for constructing artificial receptors[2].

When analyzing these bulky, neutral assemblies, standard mass spectrometry techniques often fail. Because of its high molecular weight and lack of basic protonation sites, TPTB requires specialized soft ionization techniques—such as Electrospray Ionization (ESI) or MALDI-TOF—coupled with ionization enhancers to prevent in-source fragmentation and yield detectable molecular ions[3],[4].

Comparative Performance Analysis

To objectively evaluate TPTB, it is essential to compare it against alternative scaffolds: its synthetic precursor, 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (TBTB) , and the un-ethylated analog, 1,3,5-tris(phthalimidomethyl)benzene (TPB) .

Scaffold Comparison Matrix
Analytical Feature1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (TPTB)1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene (TBTB)1,3,5-Tris(phthalimidomethyl)benzene (TPB)
Primary Utility Pre-organized tripodal receptor scaffoldSynthetic precursor / ElectrophileFlexible receptor scaffold
Conformational State Highly rigid, syn (aaa) pre-organized cleftFlexible, highly reactive to nucleophilesConformationally flexible (rapid interconversion)
MS Ionization Strategy ESI/MALDI (requires Na⁺/K⁺ enhancers)EI/APCI (highly prone to in-source fragmentation)ESI/MALDI (requires Na⁺/K⁺ enhancers)
Molecular Ion Stability High (stable[M+Na]⁺ adducts)Low (rapid loss of Br radicals in MS)Moderate to High

Causality Check: TBTB is analytically unstable in MS because the benzylic bromine bonds are highly labile, leading to rapid in-source radical cleavage. Conversely, the phthalimide groups in TPTB provide high thermal and ionization stability, making it an excellent candidate for complexation studies using ESI-MS.

Mass Spectrometry Profiling: Ionization & Fragmentation Logic

Because the phthalimide nitrogen's lone pair is delocalized into the adjacent carbonyl groups, TPTB is practically non-basic. Therefore, standard protonation ([M+H]⁺) is highly inefficient. To solve this, sodium adduct formation ([M+Na]⁺) is forced by adding sodium trifluoroacetate (NaTFA) to the mobile phase[3].

During Collision-Induced Dissociation (CID) MS/MS, the fragmentation pathway of the [M+Na]⁺ precursor (m/z 662.3) is driven by the sequential heterolytic cleavage of the C–N bonds at the activated benzylic positions. This results in the neutral loss of phthalimide molecules (147 Da).

MS/MS Fragmentation Peak Assignments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss / Cleavage TypeStructural Assignment
662.3[M+Na]⁺515.3-147 Da (Phthalimide)[M - Phth + Na]⁺
662.3 [M+Na]⁺368.3-294 Da (2 × Phthalimide)[M - 2(Phth) + Na]⁺
662.3 [M+Na]⁺221.3-441 Da (3 × Phthalimide)Core benzylic cation + Na⁺
662.3 [M+Na]⁺170.0Heterolytic C-N Cleavage[Phthalimide + Na]⁺
Fragmentation Pathway Visualization

MS_Fragmentation A Precursor Ion [M+Na]+ m/z 662.3 B 1st Cleavage [M - Phth + Na]+ m/z 515.3 A->B CID (-147 Da) Loss of Phthalimide D Phthalimide Adduct [Phth + Na]+ m/z 170.0 A->D Heterolytic C-N Cleavage C 2nd Cleavage [M - 2(Phth) + Na]+ m/z 368.3 B->C CID (-147 Da) Loss of Phthalimide E Core Cation m/z 221.3 C->E CID (-147 Da) Loss of Phthalimide

Figure 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway of TPTB.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

To ensure reproducibility and analytical integrity, the following protocol is designed as a self-validating system. Each step includes a causality check to verify that the physical chemistry of the molecule is properly managed.

Step 1: Analyte Solubilization

  • Action: Dissolve 1 mg of TPTB in 1 mL of LC-MS grade Dichloromethane (DCM) to create a stock solution. Dilute this stock to 10 µM in a 50:50 (v/v) mixture of Methanol:Water.

  • Causality Check: TPTB is highly hydrophobic due to the triethylbenzene core and bulky aromatic arms. DCM ensures complete dissolution, preventing sample precipitation, while the Methanol/Water diluent provides the necessary surface tension and volatility for stable electrospray droplet fission.

Step 2: Ionization Enhancement

  • Action: Spike the 10 µM working solution with 0.1% (v/v) of a 10 mM Sodium Trifluoroacetate (NaTFA) solution.

  • Causality Check: Because TPTB lacks basic amine sites, it will not efficiently protonate. The addition of NaTFA forces the sodium ions (Na⁺) to coordinate with the electron-rich imide carbonyl oxygens, driving the quantitative formation of the [M+Na]⁺ adduct at m/z 662.3[3].

Step 3: Mass Spectrometer Tuning (Q-TOF or Orbitrap)

  • Action: Set the instrument to Positive ESI mode. Configure the Capillary Voltage to 3.5 kV and the Desolvation Temperature to 250 °C.

  • Causality Check: The desolvation temperature is kept strictly at or below 250 °C. Exceeding this thermal threshold risks premature thermal degradation (pyrolysis) of the bulky phthalimide arms before they enter the mass analyzer.

Step 4: CID MS/MS Acquisition

  • Action: Isolate the[M+Na]⁺ precursor at m/z 662.3 using a narrow isolation window (1.0 m/z). Apply a Normalized Collision Energy (NCE) ramp from 15% to 35%.

  • Causality Check: A ramped NCE is critical. Low collision energy (15%) captures the initial loss of a single phthalimide group (m/z 515.3), validating the monomeric arm structure. Ramping up to 35% ensures complete stripping down to the triethylbenzene core (m/z 221.3), confirming the integrity of the central scaffold.

References

  • A New Tripodal Receptor for Molecular Recognition of Monosaccharides. A Paradigm for Assessing Glycoside Binding Affinities and Selectivities by 1H NMR Spectroscopy. Journal of the American Chemical Society. Available at:[Link]

  • Self-Assembly of Ball-Shaped Molecular Complexes in Water. The Journal of Organic Chemistry. Available at:[Link]

  • Use of halogenated units for the construction of artificial carbohydrate receptors. ChemRxiv. Available at:[Link]

Sources

1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene vs standard aromatic linkers in MOF synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene vs. Standard Aromatic Linkers in MOF Synthesis

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the choice of organic linker dictates the topology, porosity, and functionality of the resulting network. Standard aromatic linkers, such as 1,4-benzenedicarboxylic acid (BDC) or 1,3,5-benzenetricarboxylic acid (BTC), are planar and rigid, leading to highly symmetric but often interpenetrated networks. Conversely, bulky tripodal scaffolds like1 introduce a paradigm shift. By leveraging steric hindrance, this precursor allows for the synthesis of pre-organized, convergent linkers that prevent interpenetration and create isolated, dynamic cavities[1].

Mechanistic Causality: Planar Divergence vs. Steric Gearing

Standard Aromatic Linkers (BDC, BTC) Standard linkers rely on planar aromatic rings with unhindered rotational freedom. When coordinated to secondary building units (SBUs), they propagate in a divergent manner. While this predictability is excellent for forming classic topologies (e.g., pcu, tbo), the lack of steric bulk often leads to framework interpenetration—where two or more independent networks grow within each other, drastically reducing the effective surface area and pore volume.

The 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene Scaffold This compound features a central benzene ring substituted with three ethyl groups at the 2,4,6-positions and three phthalimidomethyl groups at the 1,3,5-positions[1]. The fundamental mechanism at play here is steric gearing . To minimize steric clash, the bulky ethyl groups and the phthalimidomethyl groups are forced to point alternately up and down relative to the plane of the benzene ring[2]. This pre-organizes the three phthalimidomethyl groups (or their subsequent active derivatives) onto the exact same face of the aromatic ring, creating a convergent, cone-like geometry[2][3].

When the phthalimide groups—which provide chemical stability during precursor synthesis[1]—are deprotected to yield 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene (TAMTEB), the resulting tripodal amine acts as a highly directional linker[4]. The steric bulk of the ethyl groups physically blocks interpenetration, while the convergent binding arms form isolated, well-defined supramolecular cages or flexible "breathing" MOFs.

G cluster_0 Geared Tripodal Scaffold cluster_1 Standard Planar Linker A 1,3,5-tris(phthalimidomethyl) -2,4,6-triethylbenzene B 2,4,6-Triethyl Groups (Steric Bulk) A->B C 1,3,5-Phthalimidomethyl (Coordination Sites) A->C D Steric Gearing Effect (Alternating Up/Down) B->D C->D E Convergent Cone Geometry (Pre-organized Cavity) D->E F Standard Aromatic Linker (e.g., BTC, BDC) G Unrestricted Rotation (No Steric Bulk) F->G H Divergent/Planar Geometry (Rigid Network) G->H

Structural logic comparing steric gearing in tripodal scaffolds versus planar aromatic linkers.

Experimental Workflows: Self-Validating Protocols

To objectively compare these systems, one must evaluate the synthesis of a geared MOF versus a standard MOF. The protocol below outlines the critical deprotection and solvothermal coordination required for the tripodal scaffold.

Protocol A: Synthesis of a Geared MOF via Tripodal Scaffold

  • Deprotection (Pre-organization Activation): Causality: Phthalimide is a robust protecting group that prevents unwanted side reactions during precursor synthesis but lacks the coordination ability required for robust MOF formation.

    • Suspend 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene in ethanol.

    • Add an excess of hydrazine hydrate (N₂H₄·H₂O) and reflux for 12 hours to cleave the phthalimide protecting groups.

    • Filter the resulting phthalhydrazide byproduct and concentrate the filtrate to isolate the active linker, 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene (TAMTEB)[1][4].

  • Solvothermal Coordination:

    • Dissolve TAMTEB and a metal salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).

    • Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 100°C for 48 hours.

  • Activation (Self-Validating Step):

    • Cool to room temperature at a rate of 5°C/hour to promote single-crystal growth.

    • Wash the crystals with fresh DMF, followed by a solvent exchange with volatile solvents (e.g., acetone) for 3 days to remove trapped DMF without collapsing the pores.

    • Activate under dynamic vacuum at 80°C for 12 hours.

Protocol B: Standard MOF Synthesis (e.g., MOF-5 via BDC)

  • Solvothermal Coordination: Dissolve BDC and Zn(NO₃)₂·6H₂O in diethylformamide (DEF).

  • Heating: Heat in a sealed vessel at 105°C for 24 hours.

  • Activation: Wash with DMF, exchange with chloroform, and evacuate at 120°C.

Workflow S1 Precursor: 1,3,5-tris(phthalimidomethyl) -2,4,6-triethylbenzene S2 Deprotection (Hydrazine/EtOH) Yields Tripodal Amine S1->S2 S3 Solvothermal Synthesis (Metal Salt + DMF/EtOH) S2->S3 S4 Washing & Activation (Solvent Exchange) S3->S4 S5 Geared MOF Network (Non-interpenetrated) S4->S5

Step-by-step experimental workflow for synthesizing MOFs using a geared tripodal precursor.

Quantitative Data Comparison

The following table summarizes the performance and structural metrics of MOFs derived from sterically geared tripodal linkers versus standard planar linkers.

ParameterStandard Linkers (e.g., BDC, BTC)Geared Tripodal Linkers (TAMTEB derived)
Linker Geometry Planar, DivergentCone-like, Convergent (Steric Gearing)
Precursor Stability High (Direct use)High (Phthalimide protected)[1]
Interpenetration Risk High (often >2-fold interpenetrated)Very Low (Sterically blocked by ethyl groups)
Framework Flexibility Rigid (Static pore volume)Semi-flexible (Dynamic/Breathing pores)
Coordination Sites 2 to 3 (Linear or Trigonal planar)3 (Facial/Tripodal)[3]
Typical Surface Area (BET) 1,000 – 4,000 m²/g500 – 1,500 m²/g (Highly specialized cavities)
Typical Application Bulk Gas storage (H₂, CH₄)Molecular recognition, selective separation[2][3]

Conclusion

While standard aromatic linkers remain the workhorses of MOF synthesis due to their commercial availability and predictable topologies, they are fundamentally limited by their rigid, planar nature. The 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene scaffold provides an elegant supramolecular alternative[1]. By enforcing a convergent geometry through steric gearing, researchers can design non-interpenetrated, highly selective coordination networks tailored for advanced molecular recognition and dynamic separations[2].

References

  • Benchchem. "1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene".
  • Guidechem. "1,3,5-TRIS(AMINOMETHYL)-2,4,6-TRIETHYLBENZENE".
  • Journal of the American Chemical Society. "A New Tripodal Receptor for Molecular Recognition of Monosaccharides".
  • Accounts of Chemical Research.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (CAS No. 828931-45-9). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a clear, scientifically grounded, and actionable framework for managing this compound's waste stream, ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment

1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a complex aromatic compound.[1][2] While specific, comprehensive toxicological data for this exact molecule is limited, a risk assessment can be constructed based on its structural motifs—a substituted benzene core and phthalimide groups—and data from related compounds.

Structural Causality of Hazards:

  • Aromatic Core: The tri-substituted benzene ring suggests that the compound is chemically stable and likely insoluble in water.[3] Aromatic compounds should generally be considered potential environmental hazards and handled accordingly.[4]

  • Phthalimide Groups: Phthalimide derivatives have a wide range of biological activities.[1] Some have shown cytotoxic effects in research, while others exhibit low acute toxicity.[5][6][7] Given this variability, it is prudent to handle all novel phthalimide derivatives as potentially cytotoxic and hazardous.

  • Precursor Hazards: The synthesis of this compound involves precursors like 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.[2] This bromo--derivative is classified as a skin and eye irritant and may cause long-lasting harmful effects to aquatic life. It is reasonable to infer that the final product may retain some of these hazardous properties.

Based on this analysis, 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene should be treated as a hazardous chemical waste. All laboratory personnel must treat waste chemical solids and liquids as hazardous unless explicitly confirmed to be non-hazardous by an authoritative body.[8]

Hazard Profile: 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene (Inferred)
Physical State Solid / Crystals
Acute Toxicity (Oral) Potentially harmful if swallowed (handle with care).[3][9]
Skin Corrosion/Irritation Potential for skin irritation upon prolonged contact.[10]
Eye Damage/Irritation Potential for serious eye irritation.[3][9][10]
Aquatic Toxicity Likely to be toxic to aquatic life with long-lasting effects.[3]
Regulatory Framework Disposal must comply with the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure all appropriate engineering controls (e.g., chemical fume hood) are in place and functioning correctly. The required PPE provides a primary barrier against exposure.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Eye Protection: Use chemical safety goggles or a face shield that meets appropriate government standards.[3][14]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[14]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator (e.g., N95 dust mask).

This multi-layered approach to PPE is a self-validating system; should one barrier fail, others remain to protect the researcher.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: As a combustible solid, remove all sources of ignition from the spill area.[15][16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain & Clean:

    • For small spills, carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust.[9]

    • Use spark-proof tools for collection.[16]

    • Clean the affected area with an appropriate solvent and then soap and water.

    • Collect all cleaning materials as hazardous waste.

  • Dispose: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in this guide.

Disposal Workflow and Decision Making

The proper disposal route for 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene waste is governed by its nature (pure compound, contaminated labware, solutions) and institutional and federal regulations. The following workflow provides a logical decision-making process.

G start Waste Generated: 1,3,5-Tris(phthalimidomethyl)- 2,4,6-triethylbenzene waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, reaction residue) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) waste_type->liquid_waste Liquid labware_waste Contaminated Labware (Glassware, gloves, wipes) waste_type->labware_waste Labware collect_solid Collect in a dedicated, sealed, and properly labeled hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a dedicated, sealed, and properly labeled solvent waste container. DO NOT mix with chlorinated solvents. liquid_waste->collect_liquid collect_labware Collect in a designated solid hazardous waste container. labware_waste->collect_labware labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards Accumulation Start Date collect_solid->labeling collect_liquid->labeling collect_labware->labeling storage Store in designated Satellite Accumulation Area (SAA). Ensure secondary containment. labeling->storage disposal_request Request Waste Pickup (via Institutional EHS) storage->disposal_request final_disposal Final Disposal by Licensed Facility (High-Temperature Incineration) disposal_request->final_disposal

Caption: Decision workflow for the disposal of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" responsibility for hazardous waste.[11][12] The generator of the waste is legally responsible for its safe disposal.[11]

Step 1: Waste Characterization and Segregation

  • Do not mix this waste stream with other chemical wastes , especially chlorinated solvents or reactive chemicals.[17] Mixing can create unknown hazards and complicate the disposal process.

  • Solid Waste: Collect unused or waste 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene in a dedicated, structurally sound, and sealed container.

  • Liquid Waste: If the compound is in an organic solvent, collect it in a container designated for non-halogenated solvent waste. Ensure the container is compatible with the solvent.

  • Contaminated Materials: Gloves, weigh boats, and wipes that are lightly contaminated should be collected in a separate, clearly labeled container for solid hazardous waste.[17]

Step 2: Container Management and Labeling

  • Use Approved Containers: All waste must be stored in containers that are in good condition and compatible with the chemical.

  • Labeling (Crucial for Compliance): The moment waste is first placed in a container (the "accumulation start date"), it must be labeled. The label must include:

    • The words "Hazardous Waste" [11]

    • The full chemical name: "1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene"

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard")

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.

Step 3: On-Site Accumulation

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure the waste container is within a secondary containment unit to capture any potential leaks.

Step 4: Arranging for Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash. [8][16][18] Sewer disposal of water-insoluble aromatic compounds is prohibited.[18]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. All hazardous waste must be collected by trained EHS staff or a licensed contractor.[8]

  • Provide the EHS department with an accurate description of the waste. They will manage the manifest system that tracks the waste from the lab to its final destination.[11]

Step 5: Final Disposal Method

  • The most appropriate disposal method for this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[16][19]

  • Causality: Incineration is the preferred method because it ensures the complete destruction of the organic molecule, preventing it from persisting in the environment. Landfilling is not a suitable option due to the risk of the compound leaching into soil and groundwater.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed. (2015, March 15). PubMed. Retrieved from [Link]

  • Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. (n.d.). SciELO. Retrieved from [Link]

  • Therapeutic Potential of Phthalimide Derivatives: A Review. (2019, June 27). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • In Silico Adme and Toxicity Studies of Derivative Phthalimide Compounds as Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor. (2022, May 28). Proceedings of the International Conference on Nursing and Health Sciences. Retrieved from [Link]

  • Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Veolia. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • RCRA INFORMATION BROCHURE. (2013, January 14). United States Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). United States Environmental Protection Agency. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). NOP. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). United States Environmental Protection Agency. Retrieved from [Link]

  • 1,3,5-tris(phthalimidomethyl)-2,4,6-triethylbenzene. (2025, August 25). Chemsrc. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services - The University of British Columbia. Retrieved from [Link]

  • RCRA Regulations Explained. (n.d.). National Environmental Trainers. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook. (2022, March 15). University of Essex. Retrieved from [Link]

  • トリメチルベンゼン (Trimethylbenzene). (2008, October 6). 職場のあんぜんサイト (Workplace Safety Site). Retrieved from [Link]

  • 1,3,5‐トリメチルベンゼン (1,3,5-Trimethylbenzene). (2008, October 6). 職場のあんぜんサイト (Workplace Safety Site). Retrieved from [Link]

  • (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. (n.d.). PubChem. Retrieved from [Link]

  • 1,3,5-Trimethylbenzene Chemical Substances Control Law Reference No. (n.d.). National Institute of Technology and Evaluation, Japan. Retrieved from [Link]

  • Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. (2023, January 1). California Office of Environmental Health Hazard Assessment. Retrieved from [Link]

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Personal protective equipment for handling 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene

As a Senior Application Scientist, I recognize that true laboratory excellence requires moving beyond basic compliance to understand the causality behind safety protocols. 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is a highly specialized, symmetrical aromatic intermediate widely utilized in supramolecular chemistry and advanced polymer synthesis[1]. While it serves as a robust and rigid scaffold for creating complex macrocyclic receptors[2], its physical state as a fine, hydrophobic powder necessitates strict adherence to specialized personal protective equipment (PPE) and handling protocols.

This guide provides a self-validating system for safely handling, reacting, and disposing of this compound, ensuring both personnel safety and experimental integrity.

Physicochemical Hazard Profile & Quantitative Data

To design an effective safety protocol, we must first quantify the chemical and physical parameters of the substance. Below is a summary of the compound's core properties and the quantitative parameters of its synthesis.

Table 1: Physicochemical & Hazard Profile

Property Value
Chemical Name 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene
CAS Number 828931-45-9
Molecular Formula C39H33N3O6
Molecular Weight 639.7 g/mol
Physical State Solid (Powder)

| Primary Hazards | Mechanical eye/respiratory irritation, skin irritation[3] |

Table 2: Synthesis & Reaction Parameters (Precursor to Target Compound)

Reaction Step Reagents / Solvent Temperature Time Yield
Bromomethylation Paraformaldehyde, 33% HBr in Acetic Acid 85 °C 3 hours ~45–50%
Phthalimide Substitution Potassium phthalimide (3 eq.), DMSO (7-10% water) Room Temp 12 hours ~43%

(Data synthesized from optimized reaction conditions[1][2])

Risk Assessment & Mechanistic Toxicology

Understanding why a chemical is hazardous informs better laboratory practices. The hazards of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene stem directly from its molecular structure:

  • Particulate Aerosolization: As a bulky organic solid, the primary risk is dust generation. Inhalation of phthalimide-derivative dust causes mechanical irritation to the respiratory tract and mucous membranes[3].

  • Dermal Adherence: The triethylbenzene core is highly lipophilic. If the powder contacts the skin, it can adhere strongly to the lipid bilayer of the stratum corneum, causing localized irritation and potentially exacerbating pre-existing dermatitis[4][5].

  • Environmental Toxicity: While not classified as a PBT (persistent, bioaccumulative, and toxic) substance, derivatives of phthalimide can exhibit toxicity to aquatic invertebrates (e.g., Daphnia magna), necessitating strict environmental isolation[6][7].

Personal Protective Equipment (PPE) Matrix

To create a fail-safe barrier between the researcher and the compound, PPE must be selected based on the specific physicochemical properties outlined above:

  • Respiratory Protection: When weighing or transferring the neat chemical, use a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 dust/mist particulate filter[4]. Standard surgical masks are insufficient as they allow micro-particulates to bypass the edges.

  • Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm for routine handling. Nitrile provides superior chemical resistance against non-polar aromatic solids and prevents the dermal absorption of any residual unreacted bromomethyl precursors[1][7]. Employ the "peel-back" removal technique to avoid secondary skin contact[6].

  • Eye/Face Protection: Use tight-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards[3][8]. Safety glasses with side shields are inadequate against airborne dust ingress.

  • Body Protection: A flame-retardant, anti-static laboratory coat is required. Anti-static properties are crucial to prevent the fine powder from clinging to the fabric via electrostatic attraction[9].

Operational Plan: Safe Handling and Weighing Workflow

HandlingWorkflow Step1 1. Don PPE (Respirator, Nitrile, Goggles) Step2 2. Activate Local Exhaust (Fume Hood >100 LFM) Step1->Step2 Step3 3. Weigh Solid Compound (Anti-static tools) Step2->Step3 Step4 4. Transfer to Vessel (Seal Immediately) Step3->Step4 Step5 5. Decontaminate Surfaces (Wet Wipe Method) Step4->Step5

Fig 1: Step-by-step workflow for the safe handling and weighing of solid organic powders.

Step-by-Step Weighing Methodology:

  • Preparation: Ensure the fume hood is operational with a face velocity of at least 100 linear feet per minute (LFM)[9].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula to neutralize static charges. This prevents the hydrophobic powder from aerosolizing or repelling away from the instruments.

  • Transfer: Carefully transfer the compound. Avoid dropping the powder from a height to minimize dust generation[3].

  • Decontamination: After transfer, immediately wipe down the balance and surrounding area using a damp paper towel (wet-wipe method). This captures stray particulates without sweeping them into the air[3].

Experimental Protocol: Gabriel Deprotection Workflow

In drug development and supramolecular chemistry, 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene is rarely the final product; it is typically deprotected to yield the highly reactive 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene ligand.

Standard Deprotection Methodology:

  • Suspension: Suspend 1 equivalent of 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene in absolute ethanol within a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add 10 equivalents of hydrazine hydrate. (Critical Safety Note: Hydrazine is highly toxic, volatile, and a suspected carcinogen; this step MUST be performed in a heavily ventilated fume hood).

  • Reflux: Heat the mixture to reflux for 12-16 hours. The rigid phthalimide groups will be cleaved via nucleophilic acyl substitution, forming the desired triamine and a solid phthalhydrazide byproduct.

  • Precipitation: Cool the reaction to room temperature and carefully acidify with dilute HCl to fully precipitate the phthalhydrazide.

  • Isolation: Filter the solid byproduct and evaporate the filtrate under reduced pressure to isolate the triamine hydrochloride salt.

Spill Management & Emergency Response Plan

EmergencyWorkflow Start Accidental Exposure or Spill Detected Assess Assess Exposure Type Start->Assess Skin Skin/Eye Contact Assess->Skin Inhalation Inhalation Assess->Inhalation Spill Environmental Spill Assess->Spill Wash Flush with water for 15 mins Skin->Wash FreshAir Move to fresh air Seek medical aid Inhalation->FreshAir Contain Contain spill Avoid dust generation Spill->Contain Medical Consult Physician Provide SDS Wash->Medical FreshAir->Medical Dispose Sweep into closed container for disposal Contain->Dispose

Fig 2: Emergency response and spill containment decision matrix for accidental exposure.

Spill Response Protocol:

  • Evacuate & Assess: Temporarily clear the immediate area to allow any airborne dust to settle.

  • Containment: Do NOT dry sweep. Dry sweeping aerosolizes the fine powder, drastically increasing the inhalation risk[3].

  • Collection: Lightly mist the spill area with water or cover it with damp absorbent pads to bind the powder[6]. Carefully scoop the dampened material into a dedicated, sealable hazardous waste container[7].

  • Disposal: Label the container as "Solid Organic Waste - Phthalimide Derivatives." Do not allow the product to enter drains or waterways, as it poses risks to aquatic ecosystems[3][6]. Dispose of the material via a licensed hazardous waste contractor.

References

  • [1] Title: 1,3,5-Tris(phthalimidomethyl)-2,4,6-triethylbenzene | Benchchem. Source: benchchem.com. URL:

  • [2] Title: Carbohydrate receptors combining both a macrocyclic building block and flexible side arms as recognition units - RSC Publishing. Source: rsc.org. URL:

  • [6] Title: PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Source: cdhfinechemical.com. URL:

  • [8] Title: Material Safety Data Sheet - Phthalimide, 98% - Cole-Parmer. Source: coleparmer.com. URL:

  • [7] Title: Safety Data Sheet: Phthalimide - Carl ROTH. Source: carlroth.com. URL:

  • [4] Title: Phthalimide | C8H5NO2 | CID 6809 - PubChem. Source: nih.gov. URL:

  • [5] Title: Phthalimide - Santa Cruz Biotechnology. Source: scbt.com. URL:

  • [9] Title: Material Safety Data Sheet - Spectrum Chemical. Source: spectrumchemical.com. URL:

  • [3] Title: SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com. URL:

Sources

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